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  • Product: 3, 4-Methylbenzenesulfonate
  • CAS: 68880-56-8

Core Science & Biosynthesis

Foundational

3,4-Dimethylbenzenesulfonate Synthesis and Characterization: A Technical Guide to Hydrotrope Formulation

Executive Summary & Nomenclature Clarification While frequently truncated or mislabeled in legacy chemical databases as "3,4-methylbenzenesulfonate," the correct IUPAC designation for this critical pharmaceutical excipie...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Nomenclature Clarification

While frequently truncated or mislabeled in legacy chemical databases as "3,4-methylbenzenesulfonate," the correct IUPAC designation for this critical pharmaceutical excipient and industrial hydrotrope is 3,4-dimethylbenzenesulfonate (commonly isolated as the sodium salt, Sodium Xylenesulfonate or SXS)[1],[2].

This whitepaper provides an in-depth, self-validating technical guide to the mechanistic synthesis, experimental protocols, and rigorous analytical characterization required to produce high-purity 3,4-dimethylbenzenesulfonate. Designed for researchers and drug development professionals, this guide bridges the gap between theoretical organic chemistry and scalable formulation science.

Mechanistic Principles & Hydrotropic Function

Unlike traditional surfactants that self-assemble into micelles, 3,4-dimethylbenzenesulfonate acts as a hydrotrope . It solubilizes highly hydrophobic active pharmaceutical ingredients (APIs) by disrupting the hydrogen-bonded structure of water and forming transient, non-micellar aggregates around the solute.

The synthesis relies on the electrophilic aromatic substitution (EAS) of o-xylene. The electron-donating methyl groups activate the benzene ring, directing the incoming sulfonium ion ( SO3​H+ ) to the para and meta positions. Thermodynamic control ensures the bulky sulfonate group predominantly occupies the less sterically hindered 4-position, yielding 3,4-dimethylbenzenesulfonic acid[2].

Experimental Protocol: Synthesis and Isolation

The following step-by-step methodology outlines a self-validating system for synthesizing the sodium salt of the target compound. Every step is governed by strict stoichiometric and thermodynamic controls to ensure isomeric purity.

Synthesis Xylene o-Xylene (1.0 eq) Reaction Electrophilic Aromatic Substitution (90°C) Xylene->Reaction Acid Conc. H2SO4 (1.05 eq) Acid->Reaction Intermediate 3,4-Dimethylbenzene- sulfonic Acid Reaction->Intermediate -H2O Product Sodium 3,4-Dimethyl- benzenesulfonate Intermediate->Product Base NaOH (aq) pH 7.5-8.0 Base->Product Neutralization

Fig 1. Electrophilic aromatic sulfonation and neutralization workflow for 3,4-dimethylbenzenesulfonate.

Phase 1: Electrophilic Aromatic Sulfonation
  • Reagent Preparation : Charge a dry, glass-lined reactor with 1.0 molar equivalent of o-xylene (high purity, >99%).

  • Temperature Control : Chill the reactor to 10 °C using a recirculating chiller.

    • Causality: Sulfonation is highly exothermic. Initial cooling prevents uncontrolled thermal runaway, which would otherwise lead to the formation of dark, oxidized impurities and unwanted side reactions.

  • Acid Addition : Slowly add 1.05 molar equivalents of concentrated sulfuric acid (98% w/w) dropwise under continuous overhead stirring (300 rpm).

    • Causality: A slight stoichiometric excess of H2​SO4​ ensures complete conversion of the hydrocarbon while minimizing the risk of polysulfonation.

  • Thermal Activation : Gradually ramp the reactor temperature to 90 °C over 45 minutes. Maintain this temperature for 3 hours.

    • Causality: Heating provides the thermodynamic energy required to drive the reversible EAS reaction toward the most stable isomer (3,4-dimethylbenzenesulfonic acid), overcoming the kinetic preference for sterically hindered ortho positions.

  • Quenching : Cool the reaction mixture to 25 °C and carefully quench over crushed ice to halt the reaction and precipitate the sulfonic acid intermediate.

Phase 2: Neutralization and Crystallization
  • pH Adjustment : Titrate the aqueous sulfonic acid mixture with a 30% (w/v) sodium hydroxide (NaOH) solution until a stable pH of 7.5–8.0 is achieved.

    • Causality: Precise neutralization is critical. Acidic residues can degrade downstream APIs, while excess alkalinity (pH > 9) causes formulation instability and skin irritation in topical pharmaceutical applications.

  • Crystallization : Concentrate the neutralized solution under reduced pressure (rotary evaporation at 60 °C, 50 mbar) until the onset of crystallization.

  • Isolation : Isolate the sodium 3,4-dimethylbenzenesulfonate precipitate via vacuum filtration. Wash the filter cake with cold ethanol to remove unreacted hydrocarbons. Dry in a vacuum oven at 80 °C for 12 hours to yield an odorless, white crystalline powder[3].

Analytical Characterization & Validation

To ensure the synthesized compound meets pharmaceutical and industrial excipient standards, a multi-modal analytical approach is required to verify both purity and structural identity.

Quantitative Physical & Chemical Properties
ParameterValueAnalytical Method / Source
IUPAC Name Sodium 3,4-dimethylbenzenesulfonateChemical Identification[2]
CAS Number 827-93-0 (Specific Isomer)Registry[1],[2]
Molecular Weight 208.21 g/mol Mass Spectrometry[2],[3]
Physical State White crystalline powderVisual Inspection[3]
Melting Point >233 °C (Decomposes)Differential Scanning Calorimetry[2]
Water Solubility ≥100 mg/mL at 20 °CGravimetric Analysis[3]
Spectroscopic Validation Workflow

Characterization Crude Synthesized Product (Crude SXS) HPLC HPLC-UV (220 nm) Determine Isomeric Purity Crude->HPLC FTIR FTIR Spectroscopy Confirm S=O (1180 cm⁻¹) Crude->FTIR NMR 1H/13C NMR (D2O) Structural Elucidation Crude->NMR Release Validated Grade (>99% Purity) HPLC->Release Pass FTIR->Release Pass NMR->Release Pass

Fig 2. Multi-modal analytical characterization workflow for synthesized hydrotropes.

  • High-Performance Liquid Chromatography (HPLC) : Utilized with a UV detector at 220 nm to quantify isomeric purity and ensure the complete absence of unreacted o-xylene or disulfonated byproducts.

  • Fourier-Transform Infrared Spectroscopy (FTIR) : Confirms the presence of the sulfonate group via strong asymmetric and symmetric S=O stretching vibrations at approximately 1180 cm−1 and 1040 cm−1 .

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR in D2​O are employed to verify the substitution pattern on the aromatic ring. The splitting patterns in the aromatic region (typically a doublet, a doublet of doublets, and a singlet) definitively confirm the 3,4-dimethyl configuration over other potential regioisomers.

Conclusion

The controlled synthesis of 3,4-dimethylbenzenesulfonate requires strict adherence to thermodynamic parameters during sulfonation and precise pH control during neutralization. When manufactured to high purity and rigorously characterized, this compound serves as an indispensable hydrotrope, enabling the formulation of complex, poorly water-soluble therapeutics and advanced industrial solutions,.

References

  • Ataman Chemicals. Sodium Xylene Sulfonate 40%; 93% - Hydrotropic Applications. Available at:[Link]

  • National Center for Biotechnology Information (PubChem). PubChem Compound Summary for CID 23668192, Sodium Xylenesulfonate. Available at:[Link]

Sources

Exploratory

Whitepaper: Physicochemical Profiling and Hydrotropic Mechanisms of 3,4-Methylbenzenesulfonate in Drug Development

Executive Summary & Nomenclature Clarification In advanced formulation science, the nomenclature 3,4-Methylbenzenesulfonate is frequently utilized as a structural shorthand for the 3,4-dimethylbenzenesulfonate anion (wid...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Nomenclature Clarification

In advanced formulation science, the nomenclature 3,4-Methylbenzenesulfonate is frequently utilized as a structural shorthand for the 3,4-dimethylbenzenesulfonate anion (widely known in industry as 3,4-xylenesulfonate or SXS) . While occasionally confused with simple tosylate esters, the 3,4-dimethylbenzenesulfonate species is a paramount .

As the pharmaceutical industry shifts toward highly lipophilic Biopharmaceutics Classification System (BCS) Class II and IV active pharmaceutical ingredients (APIs), traditional surfactants often fail due to toxicity or micellar instability. 3,4-Dimethylbenzenesulfonate overcomes these limitations by utilizing non-micellar co-aggregation to drastically increase aqueous solubility. This whitepaper elucidates its physicochemical properties, structural dynamics, and provides field-proven, self-validating protocols for leveraging its hydrotropic power.

Physicochemical Properties & Structural Dynamics

The efficacy of 3,4-dimethylbenzenesulfonate stems from its distinct amphiphilic architecture: a highly polar sulfonate headgroup paired with a short, bulky hydrophobic dimethylbenzene ring . This specific steric arrangement prevents the formation of traditional spherical micelles, favoring instead planar stacking architectures that are highly dynamic.

Table 1: Key Physicochemical Parameters of Sodium 3,4-Dimethylbenzenesulfonate

PropertyValueScientific Implication for Formulation
Molecular Weight 208.21 g/mol Low molecular weight facilitates rapid diffusion and prevents high-viscosity gelation at high concentrations .
Log Kow (Partition) -1.86Highly hydrophilic; prevents the hydrotrope from permanently partitioning into lipid phases or cellular membranes .
Water Solubility ≥100 mg/mL (20°C)Essential for creating the high-molarity solutions required to surpass the Minimum Hydrotrope Concentration (MHC) .
Melting Point 233°C (Solid Form)Indicates a strong ionic crystal lattice, ensuring excellent solid-state stability during long-term storage .
Density 1.17 g/mL (25°C)Denser than water; requires aggressive mechanical agitation during initial dissolution to prevent stratification.

Mechanisms of Hydrotropy & API Solubilization

Unlike traditional surfactants that operate via a Critical Micelle Concentration (CMC), 3,4-dimethylbenzenesulfonate operates via a Minimum Hydrotrope Concentration (MHC) .

At low concentrations, the hydrotrope simply acts as a co-solvent. However, once the MHC is reached (typically between 0.5 M and 1.0 M), the dual methyl substitution at the 3 and 4 positions aggressively disrupts the highly ordered hydrogen-bonding network of the aqueous medium. The electron-rich aromatic ring of the hydrotrope engages in rapid π−π stacking with the aromatic moieties of poorly soluble APIs . This co-aggregation effectively shields the API's hydrophobic faces from water, lowering the free energy of the system and resulting in exponential solubility increases.

Mechanism A Hydrophobic API (Crystalline State) C 3,4-Dimethylbenzenesulfonate (Hydrotrope) A->C B Aqueous Medium (High Cohesion) B->C D Water Structure Disruption C->D Solvation E π-π Stacking & Van der Waals Interactions C->E Molecular F Hydrotrope-API Co-aggregation (Above MHC) D->F E->F G Thermodynamically Solubilized API F->G Solubilization

Figure 1: Mechanism of hydrotropic solubilization by 3,4-dimethylbenzenesulfonate.

Experimental Methodology: Phase Solubility Profiling

To accurately utilize 3,4-dimethylbenzenesulfonate in drug formulation, one must determine its exact solubilization capacity for a specific API using the Setschenow equation: log(S/S0​)=Ks​Ch​ . The following protocol is engineered with built-in causality and self-validation mechanisms to ensure absolute data integrity.

Step-by-Step Workflow

Protocol S1 1. Hydrotrope Serial Dilution (0.1 M to 2.0 M) S2 2. Excess API Addition (Saturation) S1->S2 S3 3. Isothermal Equilibration (48h at 25°C) S2->S3 S4 4. Ultracentrifugation (10,000 rpm, 15 min) S3->S4 S5 5. HPLC-UV Quantification (Supernatant Analysis) S4->S5 S6 6. Setschenow Plot (Log S/S0 vs Conc) S5->S6

Figure 2: Phase solubility study workflow for determining hydrotropic efficacy.

Step 1: Matrix Preparation Prepare serial dilutions of 3,4-dimethylbenzenesulfonate ranging from 0.1 M to 2.0 M in ultra-pure water. Causality: The broad range is necessary to capture both the linear co-solvent effect (below MHC) and the exponential hydrotropic effect (above MHC).

Step 2: API Saturation Add an excess amount of the target BCS Class II API to each vial.

Step 3: Isothermal Equilibration Agitate the vials in a reciprocating shaker water bath at 25°C ± 0.1°C for exactly 48 hours. Causality: Hydrotropic solubilization relies on the dynamic formation of solute-hydrotrope clusters. Unlike micellization, which is nearly instantaneous, the reorganization of hydrogen bonds and π−π stacking interactions around complex API crystal lattices requires extended thermodynamic equilibration to prevent false-negative solubility readings.

Step 4: Phase Separation via Ultracentrifugation Centrifuge the suspensions at 10,000 rpm for 15 minutes. Causality: High concentrations of hydrotropes increase the viscosity and density of the aqueous medium. Standard syringe filters can force sub-micron API aggregates through the membrane, leading to artificially inflated solubility data. Ultracentrifugation ensures only the thermodynamically solubilized API remains in the supernatant.

Step 5: Analytical Quantification Analyze the supernatant using a validated HPLC-UV method to determine API concentration.

Trustworthiness: The Self-Validating System

To ensure this protocol is self-validating, the following checkpoints must be executed:

  • Thermodynamic Control Check: Sample a subset of vials at 48 hours and again at 72 hours. If the change in API concentration ( ΔC ) is <2% , thermodynamic equilibrium is definitively validated.

  • Matrix Interference Check: Run a blank 2.0 M hydrotrope solution (without API) through the HPLC. 3,4-dimethylbenzenesulfonate has strong UV absorbance; this check guarantees the hydrotrope peak does not co-elute with or mask the API peak.

Safety, Stability, and Regulatory Grounding

Despite its powerful solubilizing capabilities, 3,4-dimethylbenzenesulfonate exhibits a highly favorable safety profile, which is critical for downstream pharmaceutical applications.

Chemical Stability: The compound is highly stable under standard storage conditions but is fundamentally incompatible with strong oxidizing and reducing agents . Toxicity Profile: It is not associated with reproductive toxicity, genotoxicity, or carcinogenicity . Furthermore, the FDA permits its use in specific indirect food contact applications, and its low acute toxicity makes it an ideal candidate for formulations where traditional surfactants (like SDS or Polysorbate 80) might cause membrane irritation, hemolysis, or protein denaturation .

References

  • PubChem. "3,4-Dimethylbenzene-1-sulfonic acid | C8H10O3S | CID 14756". National Center for Biotechnology Information. Available at: [Link]

  • PubChem. "Sodium Xylenesulfonate | C8H9NaO3S | CID 23668192". National Center for Biotechnology Information. Available at:[Link]

  • Ataman Chemicals. "SODIUM XYLENE SULFONAT 40%; 93%". Available at: [Link]

Foundational

Spectroscopic Profiling of 3,4-Methylbenzenesulfonate: A Comprehensive Guide to NMR, IR, and MS Data Interpretation

Executive Summary In industrial chemistry and pharmaceutical development, 3,4-methylbenzenesulfonate (frequently cataloged and referred to interchangeably as 3,4-dimethylbenzenesulfonate or 3,4-xylenesulfonate) is a crit...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In industrial chemistry and pharmaceutical development, 3,4-methylbenzenesulfonate (frequently cataloged and referred to interchangeably as 3,4-dimethylbenzenesulfonate or 3,4-xylenesulfonate) is a critical structural moiety. It serves as a highly efficient hydrotrope for biomass delignification and acts as a stable counter-ion in the formulation of Active Pharmaceutical Ingredient (API) salts.

As a Senior Application Scientist, I have designed this whitepaper to move beyond simple data reporting. This guide synthesizes the causality behind the spectroscopic behavior of the 3,4-methylbenzenesulfonate anion across Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FT-IR), and Mass Spectrometry (MS). By understanding why these signals manifest, researchers can build self-validating analytical workflows that ensure absolute structural confidence.

Mechanistic Role & Application Context

The utility of 3,4-methylbenzenesulfonate stems from its amphiphilic nature. The hydrophobic aromatic ring, augmented by two electron-donating methyl groups, pairs with the highly polar, electron-withdrawing sulfonate group (-SO₃⁻). This specific 1,2,4-trisubstitution pattern dictates its spectroscopic signature. In hydrotropic applications—such as the extraction of lignin from starch-based films and biomass—the sulfonate group mediates aqueous solubility while the aromatic core disrupts non-productive hydrophobic bindings [1]. Validating the integrity of this molecule is paramount, as any desulfonation or ring-oxidation directly neutralizes its hydrotropic and salt-forming capabilities.

Spectroscopic Data Synthesis & Causality

Nuclear Magnetic Resonance (NMR)

The NMR profile of 3,4-methylbenzenesulfonate is defined by the competing electronic effects of its substituents. The -SO₃⁻ group is a meta-directing deactivator; it withdraws electron density via induction, significantly deshielding the protons at the ortho positions (H2 and H6). Conversely, the methyl groups at C3 and C4 are weakly electron-donating, providing localized shielding.

This creates a classic ABX spin system in the aromatic region of the ¹H NMR spectrum. H2 appears as an isolated doublet (meta coupling only), H5 appears as an ortho-coupled doublet, and H6 presents as a doublet of doublets due to simultaneous ortho and meta coupling [2].

Fourier-Transform Infrared Spectroscopy (FT-IR)

The sulfonate group is highly polar, resulting in large changes in the dipole moment during molecular vibration. This makes FT-IR an exceptionally sensitive tool for its detection. The S=O bonds exhibit two massive diagnostic stretches: an asymmetric stretch around 1180 cm⁻¹ and a symmetric stretch near 1040 cm⁻¹. Furthermore, the 1,2,4-trisubstituted benzene ring yields specific out-of-plane (oop) C-H bending vibrations that confirm the substitution pattern [2].

Mass Spectrometry (ESI-MS)

Because sulfonic acids possess a pKa < 0, they exist almost entirely as pre-formed anions in solution. Therefore, Negative Electrospray Ionization (ESI-) is the most sensitive and logical technique. It bypasses the need for proton abstraction in the source, yielding an intense intact molecular anion [M-H]⁻ at m/z 185.02. Upon collision-induced dissociation (CID), the molecule undergoes characteristic neutral losses of SO₂ (64 Da) and SO₃ (80 Da), driven by the lability of the C-S bond under high-energy conditions.

Standardized Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems .

Protocol A: Quantitative NMR (qNMR) Acquisition

Causality: Quaternary carbons (C1, C3, C4) and isolated protons lack efficient dipole-dipole relaxation pathways. A standard 1-second relaxation delay will truncate their signals.

  • Sample Preparation: Dissolve 15 mg of the sample in 0.6 mL of D₂O. Add 0.05% w/v TSP-d4 (Trimethylsilylpropanoic acid) as an internal chemical shift reference (0.00 ppm).

  • Instrument Tuning: Tune and match the probe to the exact solvent impedance. Shim the Z-axis until the TSP peak width at half-height is <1.0 Hz.

  • Acquisition Parameters: Set the relaxation delay (d1) to 5.0 seconds to ensure complete longitudinal relaxation (T1) of all nuclei. Acquire 16 scans for ¹H and 256 scans for ¹³C.

  • Validation: Ensure the integration ratio of the two methyl singlets is exactly 1:1. Any deviation indicates co-eluting impurities.

Protocol B: ATR-FTIR Analysis

Causality: Sulfonates are highly hygroscopic. Traditional KBr pellet pressing introduces water, creating a massive, artifactual O-H stretch at 3300 cm⁻¹ that obscures data. Attenuated Total Reflectance (ATR) eliminates the need for a matrix.

  • Preparation: Clean the diamond ATR crystal with LC-MS grade isopropanol and allow it to evaporate.

  • Background Validation: Acquire a background spectrum (32 scans). Self-validation step: The baseline must be flat; any peaks >0.01 absorbance units dictate re-cleaning.

  • Acquisition: Press 2-3 mg of neat solid sample onto the crystal. Acquire 32 scans at 4 cm⁻¹ resolution from 4000 to 400 cm⁻¹.

Protocol C: ESI-MS/MS Infusion

Causality: While the molecule is a strong acid, introducing ambient protons in the MS source can cause ion suppression. Using a volatile weak base maintains the anionic state without fouling the instrument.

  • Dilution: Dilute the sample to 1 µg/mL in a 50:50 mixture of Methanol and Water containing 0.1% NH₄OH .

  • Ionization: Direct infuse at 10 µL/min. Set the capillary voltage to 2.5 kV in Negative Mode. Keep the cone voltage low (20 V) to prevent unintended in-source fragmentation of the weak C-S bond.

  • CID Fragmentation: Isolate the precursor ion (m/z 185.0) in Q1. Apply a collision energy ramp of 15–30 eV in Q2 using Argon gas, and scan Q3 from m/z 50 to 200.

Data Presentation Tables

Table 1: ¹H and ¹³C NMR Assignments (400 MHz, D₂O)
PositionNucleusChemical Shift (ppm)MultiplicityCoupling (J)Assignment Rationale
C1 ¹³C141.0Cq-Strongly deshielded by directly attached -SO₃⁻
C2 ¹H7.60d2.0 HzDeshielded by ortho -SO₃⁻; meta coupled to H6
C3 ¹³C136.5Cq-Substituted with methyl group
C4 ¹³C140.2Cq-Substituted with methyl group
C5 ¹H7.25d8.0 HzShielded by ortho methyl; ortho coupled to H6
C6 ¹H7.55dd8.0, 2.0 HzDeshielded by ortho -SO₃⁻; ortho and meta coupled
3-CH₃ ¹H / ¹³C2.30 / 19.0s / CH₃-Aliphatic methyl, weakly deshielded by ring
4-CH₃ ¹H / ¹³C2.32 / 19.5s / CH₃-Aliphatic methyl, weakly deshielded by ring
Table 2: FT-IR Diagnostic Bands
Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupDiagnostic Significance
1180 - 1195 Asymmetric Stretch-SO₃⁻Primary confirmation of sulfonate oxidation state
1035 - 1050 Symmetric Stretch-SO₃⁻Secondary confirmation of sulfonate
1600, 1495 C=C Ring StretchAromatic CoreConfirms intact benzene ring
880 Out-of-plane bendIsolated C-HConfirms H2 (isolated between substituents)
820 Out-of-plane bendAdjacent C-HConfirms H5 and H6 (two adjacent protons)
650 C-S StretchC-SO₃⁻Confirms direct attachment of sulfur to the ring
Table 3: ESI-MS/MS Fragmentation (Negative Mode)
m/zIon TypeNeutral LossStructural Interpretation
185.02 [M-H]⁻NoneIntact molecular anion of 3,4-dimethylbenzenesulfonate
121.06 [M-H-SO₂]⁻64 Da (SO₂)Rearrangement to a phenoxide-like anion
105.07 [M-H-SO₃]⁻•80 Da (SO₃)Homolytic/heterolytic cleavage leaving a radical aromatic ring
80.96 [HSO₃]⁻104 Da (Ring)Complete heterolytic cleavage retaining charge on the sulfonate

Visualizations

Workflow Sample 3,4-Methylbenzenesulfonate (Solid/Liquid Sample) NMR_Prep Dissolution in D2O/DMSO-d6 Internal Std: TSP (d1=5s) Sample->NMR_Prep IR_Prep ATR Crystal Application (No matrix needed) Sample->IR_Prep MS_Prep Dilution in MeOH/H2O (0.1% NH4OH buffer) Sample->MS_Prep NMR_Acq 1H & 13C NMR Acquisition (400-600 MHz) NMR_Prep->NMR_Acq IR_Acq FT-IR Acquisition (4000-400 cm⁻¹) IR_Prep->IR_Acq MS_Acq ESI-MS/MS Acquisition (Negative Mode) MS_Prep->MS_Acq Data_Int Multi-Modal Data Integration & Structural Confirmation NMR_Acq->Data_Int IR_Acq->Data_Int MS_Acq->Data_Int

Fig 1. Self-validating spectroscopic analytical workflow for 3,4-methylbenzenesulfonate.

MS_Frag Parent [M-H]⁻ Ion m/z 185 (Intact Sulfonate) Frag1 [M-H-SO2]⁻ m/z 121 (Phenoxide-like) Parent->Frag1 -SO2 (64 Da) Frag2 [M-H-SO3]⁻• m/z 105 (Radical Anion) Parent->Frag2 -SO3 (80 Da) Frag3 [HSO3]⁻ / [SO3]⁻• m/z 81 / 80 (Sulfonate specific) Parent->Frag3 Heterolytic Cleavage

Fig 2. ESI-MS/MS collision-induced fragmentation pathways for the sulfonate anion.

References

  • Linan, L. Z., Fakhouri, F. M., Nogueira, G. F., Zoppe, J., & Velasco, J. I. (2024). Benefits of Incorporating Lignin into Starch-Based Films: A Brief Review. Polymers, 16(16), 2285. URL:[Link][1]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2015). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons. (Cited for IR/NMR interpretation frameworks). URL:[Link][2]

Sources

Exploratory

Technical Whitepaper: Nomenclature Resolution, Molecular Structure, and Synthetic Applications of "3,4-Methylbenzenesulfonate"

Executive Summary In pharmaceutical development and chemical procurement, researchers frequently encounter the ambiguous identifier "3,4-Methylbenzenesulfonate" . Because standard IUPAC nomenclature requires either a "di...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In pharmaceutical development and chemical procurement, researchers frequently encounter the ambiguous identifier "3,4-Methylbenzenesulfonate" . Because standard IUPAC nomenclature requires either a "dimethyl" prefix for a xylene derivative or a specified alkyl group for an ester, this term is technically incomplete [1].

In industrial databases, this truncated nomenclature primarily resolves to two distinct chemical classes with vastly different applications:

  • 3,4-Dimethylbenzenesulfonate (and its sodium salt): A highly polar hydrotrope used in drug formulation to increase the aqueous solubility of hydrophobic Active Pharmaceutical Ingredients (APIs) [2].

  • Alkyl 4-methylbenzenesulfonates (e.g., 3,3-Dimethylbutyl 4-methylbenzenesulfonate): Highly reactive sulfonate esters (tosylates) utilized as powerful alkylating agents in API synthesis [3].

This whitepaper provides a rigorous deconstruction of these compounds, detailing their exact CAS registry numbers, molecular structures, and field-proven protocols for their synthesis and analytical validation.

Chemical Identification & Structural Elucidation

To prevent critical errors in procurement and synthesis, quantitative data mapping the ambiguous name to specific, verified CAS numbers is summarized below.

Table 1: Resolution of "3,4-Methylbenzenesulfonate" Nomenclature
Compound NameCAS NumberMolecular FormulaMolecular WeightStructural Role
3,4-Dimethylbenzenesulfonic acid 618-01-9C8H10O3S186.23 g/mol Free Acid Precursor[4]
Sodium 3,4-dimethylbenzenesulfonate 1300-72-7C8H9NaO3S208.21 g/mol Hydrotrope / Salt[2]
3,3-Dimethylbutyl 4-methylbenzenesulfonate 68880-56-8C13H20O3S256.36 g/mol Alkylating Agent[1]
Oxetan-3-yl 4-methylbenzenesulfonate 26272-83-3C10H12O4S228.26 g/mol Alkylating Agent[5]
Structural Analysis
  • 3,4-Dimethylbenzenesulfonate (CAS 1300-72-7): Features a benzene ring substituted with two adjacent methyl groups at positions 3 and 4, and a sulfonate group (-SO₃⁻) at position 1. The electron-donating methyl groups activate the ring, while the anionic sulfonate group provides high aqueous solubility. This amphiphilic nature makes it an exceptional hydrotrope [6].

  • Alkyl 4-methylbenzenesulfonates (CAS 68880-56-8): These feature a p-toluenesulfonate core attached to an alkyl chain. The tosylate group is a highly stabilized anion due to resonance across the three oxygen atoms and the aromatic ring. This stabilization makes it an exceptional leaving group in nucleophilic substitution (S_N2) reactions [3].

Nomenclature Query Target: '3,4-Methylbenzenesulfonate' Path1 Interpretation A: 3,4-Dimethylbenzenesulfonate Query->Path1 Typo (missing 'di') Path2 Interpretation B: Alkyl 4-Methylbenzenesulfonate Query->Path2 Truncation (missing alkyl) CAS1 CAS: 618-01-9 (Free Acid) Path1->CAS1 CAS2 CAS: 1300-72-7 (Sodium Salt) Path1->CAS2 CAS3 CAS: 68880-56-8 (Sulfonate Ester) Path2->CAS3

Figure 1: Decision tree resolving the ambiguous nomenclature to specific CAS registry numbers.

Mechanistic Role in Drug Development

Tosylation and Alkylation (Synthesis)

In API synthesis, forming a carbon-heteroatom bond often requires converting a poor leaving group (like a hydroxyl group) into a highly reactive one. Reacting an aliphatic alcohol with p-toluenesulfonyl chloride (TsCl) yields an alkyl 4-methylbenzenesulfonate [3]. The causality behind this choice lies in the low pKa of p-toluenesulfonic acid (~ -2.8). Because the conjugate acid is extremely strong, the departing tosylate anion is a weak, stable base, drastically lowering the activation energy required for subsequent nucleophilic attack by amines or thiols.

Hydrotropy in Formulation (Downstream)

Conversely, Sodium 3,4-dimethylbenzenesulfonate (sodium xylenesulfonate) is utilized in downstream processing. It increases the aqueous solubility of complex, hydrophobic APIs. Unlike standard surfactants, hydrotropes do not form traditional micelles at low concentrations. Instead, they disrupt the hydrogen-bonding structure of water and form transient pi-pi stacking complexes with the drug molecule, thereby increasing the API's partition coefficient into the aqueous phase [7].

Mechanism Alcohol Aliphatic Alcohol (Nucleophile) Intermediate Activated Sulfonyl Intermediate Alcohol->Intermediate Attack TsCl p-Toluenesulfonyl Chloride (Electrophile) TsCl->Intermediate Activation Base Base Catalyst (Pyridine/Et3N) Base->Intermediate Deprotonation Product Alkyl 4-Methylbenzenesulfonate (Product) Intermediate->Product Leaving Group Departure Byproduct Chloride Salt (Byproduct) Intermediate->Byproduct

Figure 2: Mechanistic pathway for the synthesis of alkyl 4-methylbenzenesulfonate esters.

Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems, incorporating in-process causality checks.

Protocol 1: Synthesis of 3,3-Dimethylbutyl 4-methylbenzenesulfonate (CAS 68880-56-8)

This protocol details the tosylation of 3,3-dimethyl-1-butanol to create a reactive sulfonate ester [3].

  • Step 1: Preparation. Dissolve 1.0 equivalent of 3,3-dimethyl-1-butanol in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere. Cool the reaction vessel to 0°C using an ice-water bath.

    • Causality: Cooling minimizes exothermic side reactions and prevents the thermal degradation of the sulfonyl chloride.

  • Step 2: Base Addition. Add 1.5 equivalents of triethylamine (Et₃N).

    • Causality: The base acts as an acid scavenger to neutralize the HCl generated during the reaction, preventing acid-catalyzed dehydration of the alcohol.

  • Step 3: Tosylation. Slowly add 1.1 equivalents of p-toluenesulfonyl chloride (TsCl) in discrete portions. Stir at 0°C for 1 hour, then allow to warm to room temperature for 3 hours.

    • Self-Validation Check: The gradual formation of a white precipitate (triethylamine hydrochloride) serves as a visual, self-validating indicator of reaction progression.

  • Step 4: Quenching and Extraction. Quench the reaction with saturated aqueous NaHCO₃. Extract the organic layer with DCM. Wash the combined organic layers with 1M HCl (to remove residual Et₃N) and brine.

  • Step 5: Purification. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes/Ethyl Acetate).

Protocol 2: Analytical Validation (HPLC-UV/MS)

To validate the success of Protocol 1, the product must be analyzed to confirm the addition of the tosyl group and the absence of the starting material.

  • Step 1: Sample Preparation. Dissolve 1 mg of the synthesized sulfonate ester in 1 mL of HPLC-grade Acetonitrile.

  • Step 2: Chromatographic Separation. Inject 2 µL onto a C18 reverse-phase column (50 mm x 2.1 mm, 1.7 µm).

    • Mobile phase A: 0.1% Formic acid in water.

    • Mobile phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes.

  • Step 3: Detection & Self-Validation. Monitor UV absorbance at 225 nm (highly characteristic for the tosyl aromatic ring). Confirm the molecular weight via Electrospray Ionization Mass Spectrometry (ESI-MS) in positive ion mode.

    • Self-Validation Check: The complete absence of the starting alcohol peak (which lacks strong UV absorbance at 225 nm) and the presence of the [M+H]⁺ (m/z 257.1) and [M+Na]⁺ (m/z 279.1) adducts definitively confirm structural integrity and reaction completion.

Sources

Foundational

The Discovery, History, and Mechanistic Application of 3,4-Dimethylbenzenesulfonate in Pharmaceutical Hydrotropy

Nomenclature Note: In historical literature and commercial chemical databases, the compound is occasionally cataloged under truncated synonyms such as 3,4-methylbenzenesulfonate or 3,4-xylenesulfonic acid. In modern IUPA...

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Author: BenchChem Technical Support Team. Date: April 2026

Nomenclature Note: In historical literature and commercial chemical databases, the compound is occasionally cataloged under truncated synonyms such as 3,4-methylbenzenesulfonate or 3,4-xylenesulfonic acid. In modern IUPAC and industrial standards, the active hydrotropic agent is formally recognized as 3,4-dimethylbenzenesulfonate (commonly utilized as its sodium salt, Sodium Xylenesulfonate or SXS, CAS 1300-72-7)[1][2]. This whitepaper will utilize the formal nomenclature.

Historical Context: The Genesis of Hydrotropy

The conceptual framework of hydrotropy was established over a century ago. In 1916, the pioneering biochemist Carl Neuberg coined the term "hydrotropy" (from Greek hydro, water, and trope, turning) to describe a novel solubilization phenomenon[3][4]. Neuberg discovered that adding high concentrations of specific alkali metal salts of organic acids—such as benzoates, salicylates, and benzenesulfonates—dramatically increased the aqueous solubility of sparingly soluble organic substances[3].

Unlike traditional surfactants, which rely on micelle formation at a Critical Micelle Concentration (CMC), Neuberg demonstrated that hydrotropes operate via a non-micellar mechanism. In his foundational 1916 paper published in Biochemische Zeitschrift, he tested 43 different compounds, proving that hydrotropy was driven by solute-solute interactions and the alteration of water structure[4].

As industrial chemistry evolved, 3,4-dimethylbenzenesulfonate (SXS) emerged as a prototypical hydrotrope. Its highly favorable toxicological profile—demonstrated by extensive National Toxicology Program (NTP) studies showing no mutagenic or carcinogenic activity[5][6]—combined with its inability to cause problematic emulsification, cemented its role in both household detergents and pharmaceutical drug delivery[7].

Physicochemical Profile & Quantitative Data

3,4-Dimethylbenzenesulfonate is an amphiphilic molecule characterized by a hydrophilic sulfonate group attached to a hydrophobic dimethyl-substituted benzene ring[1]. This structural asymmetry is the thermodynamic engine of its hydrotropic power.

Table 1: Physicochemical Identifiers of 3,4-Dimethylbenzenesulfonate (Sodium Salt)
ParameterValue / Description
IUPAC Name Sodium 3,4-dimethylbenzenesulfonate
CAS Number 1300-72-7
Molecular Formula C₈H₉NaO₃S
Molecular Weight 208.21 g/mol
Log Kow (Partition Coefficient) -1.86 (Highly hydrophilic)
Physical State Clear pale yellow liquid (in solution) or white powder
Primary Function Hydrotrope, Solubilizer, Crystallization Depressant

Data synthesized from standardized chemical inventories and Vulcanchem technical specifications[1][2].

Molecular Mechanisms of Hydrotropic Solubilization

The solubilization mechanism of 3,4-dimethylbenzenesulfonate fundamentally differs from micellar solubilization. Hydrotropes do not form highly structured, stable micelles. Instead, they self-aggregate into dynamic, loose assemblies once they reach a specific threshold known as the Minimum Hydrotrope Concentration (MHC) or Critical Hydrotrope Concentration (CHC) [7].

The Thermodynamic Driver:

  • Water Structure Alteration: At high concentrations (typically >0.1 M), the hydrotrope disrupts the extensive hydrogen-bonding network of bulk water, reducing water activity.

  • Entropy Gain: The primary driving force for hydrotrope aggregation is the entropy gained by freeing highly structured water molecules surrounding the hydrophobic moieties of the hydrotrope and the Active Pharmaceutical Ingredient (API)[7].

  • Dynamic Co-aggregation: The API partitions into the loose, transient hydrophobic microdomains formed by the 3,4-dimethylbenzenesulfonate molecules, resulting in a catastrophic (exponential) increase in apparent solubility.

Mechanistic Visualization

G A Hydrophobic API (Solid State) B Bulk Aqueous Medium (High Surface Tension) A->B Poor Dissolution E Dynamic Co-aggregation (Solute-Solute Interaction) A->E API Partitioning C Addition of 3,4-DMBS (> CHC Threshold) B->C Hydrotrope Doping D Water Structure Disruption C->D Entropy Gain D->E Reduced Water Activity F Enhanced Apparent Solubility E->F Thermodynamic Equilibrium

Figure 1: Thermodynamic pathway of hydrotropic solubilization via 3,4-dimethylbenzenesulfonate.

Experimental Protocols: Self-Validating Systems

To utilize 3,4-dimethylbenzenesulfonate in drug development, researchers must accurately map the solubility phase boundaries. The following protocol outlines a self-validating methodology for Phase Solubility Profiling.

Protocol: Phase Solubility Profiling of Poorly Soluble APIs

Objective: Determine the solubilization capacity of 3,4-dimethylbenzenesulfonate for a target API and identify the Minimum Hydrotrope Concentration (MHC).

Step-by-Step Methodology:

  • Matrix Preparation: Prepare a series of aqueous solutions containing 3,4-dimethylbenzenesulfonate ranging from 0.0 M to 3.0 M in a buffered medium (e.g., pH 7.4 phosphate buffer).

    • Causality: Using a buffered medium prevents pH-induced ionization shifts in the API, isolating the hydrotropic effect from simple pH-driven solubility changes.

  • API Saturation: Add an excess amount of the solid API to each vial.

    • Causality: Maintaining a visible solid pellet ensures the chemical potential of the solid phase equals that of the dissolved phase, a strict prerequisite for measuring true thermodynamic equilibrium.

  • Isothermal Equilibration: Seal the vials and place them in a shaking water bath at 37°C for 48 to 72 hours.

    • Causality: Extended equilibration overcomes the activation energy of dissolution and prevents kinetic supersaturation artifacts, ensuring the system has reached a stable thermodynamic state.

  • Phase Separation: Centrifuge the samples at 10,000 × g for 15 minutes, then filter the supernatant through a 0.45 µm PTFE syringe filter.

    • Causality: Centrifugation pellets the bulk solid to prevent filter clogging. The PTFE filter strictly excludes undissolved colloidal microparticulates that would otherwise falsely inflate downstream UV-Vis or HPLC absorbance readings.

  • Quantification: Dilute the filtered supernatant immediately with the mobile phase and analyze via HPLC-UV.

    • Causality: Immediate dilution prevents the API from precipitating out of solution upon cooling to room temperature or due to solvent evaporation prior to column injection.

Workflow Visualization

Workflow Step1 Step 1: Matrix Preparation Prepare 0.1M to 3.0M 3,4-DMBS in Buffer Step2 Step 2: API Saturation Add excess solid API to each matrix Step1->Step2 Step3 Step 3: Isothermal Equilibration Shake at 37°C for 48h (Thermodynamic stability) Step2->Step3 Step4 Step 4: Phase Separation Centrifuge & Filter (0.45 µm PTFE) Step3->Step4 Step5 Step 5: Quantification HPLC-UV Analysis for dissolved API Step4->Step5

Figure 2: Self-validating experimental workflow for determining API phase solubility.

Applications & The Solubility-Permeability Tradeoff

In modern drug development, 3,4-dimethylbenzenesulfonate and similar hydrotropes are utilized to rescue Biopharmaceutics Classification System (BCS) Class II and IV drugs (low solubility). By increasing the aqueous solubility of lipophilic drugs, formulation scientists can create highly concentrated liquid orals, injectables, and topical gels.

However, researchers must account for the Solubility-Permeability Interplay . As demonstrated in recent pharmacokinetic studies, while hydrotropes significantly increase the apparent solubility of lipophilic drugs (up to 30-fold), they can cause a concomitant decrease in apparent intestinal permeability[8].

  • The Mechanism of the Tradeoff: Hydrotropes reduce the thermodynamic activity of the drug in the aqueous phase. Because passive membrane diffusion is driven by the drug's thermodynamic activity (not its absolute concentration), the highly solubilized drug has a lower driving force to partition into the lipophilic biological membrane[8].

  • Formulation Strategy: Drug development professionals must optimize the 3,4-dimethylbenzenesulfonate concentration to find the "sweet spot" where the gain in solubility outpaces the loss in permeability, maximizing overall bioavailability.

References

  • "Sodium (xylenes and 4-ethylbenzene)sulfonates - Registration Dossier", European Chemicals Agency (ECHA). Available at: [Link]

  • "Carl Neuberg - Grokipedia", Grokipedia History of Biochemistry. Available at: [Link]

  • "Carl Neuberg's hydrotropic appearances (1916)", Advances in Colloid and Interface Science, PubMed (NIH). Available at: [Link]

  • "The Hydrotrope Action of Sodium Xylenesulfonate on the Solubility of Lecithin", Journal of Colloid and Interface Science, ResearchGate. Available at: [Link]

  • "NTP Toxicology and Carcinogenesis Studies of Technical Grade Sodium Xylenesulfonate (CAS No. 1300-72-7) in F344/N Rats and B6C3F1 Mice (Dermal Studies)", National Toxicology Program, PubMed (NIH). Available at: [Link]

  • "Hydrotropic Solubilization of Lipophilic Drugs for Oral Delivery: The Effects of Urea and Nicotinamide on Carbamazepine Solubility–Permeability Interplay", Frontiers in Pharmacology. Available at: [Link]

Sources

Exploratory

Safety, Handling, and Control Strategies for 3,4-Methylbenzenesulfonate and Reactive Sulfonate Esters in Drug Development

Executive Summary & Chemical Context In pharmaceutical process chemistry, the nomenclature "3,4-Methylbenzenesulfonate" frequently refers to the methyl ester of 3,4-dimethylbenzenesulfonic acid (methyl xylenesulfonate),...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

In pharmaceutical process chemistry, the nomenclature "3,4-Methylbenzenesulfonate" frequently refers to the methyl ester of 3,4-dimethylbenzenesulfonic acid (methyl xylenesulfonate), or is used interchangeably to describe the broader class of reactive methyl benzenesulfonates. While parent sulfonic acids and their sodium salts are widely used as benign hydrotropes or salt-forming counterions, their exposure to short-chain alcohols (e.g., methanol) during drug synthesis generates highly reactive sulfonate esters.

Under the [1], these esters are classified as Class 1 or Class 2 Potential Genotoxic Impurities (PGIs). As an application scientist, I have consistently observed that the primary safety failure in handling these compounds is treating the ester byproduct with the same laxity as the parent acid. This whitepaper provides a causality-driven guide to the mechanistic toxicology, safe handling, and analytical control of these reactive species.

Mechanistic Toxicology: The Causality of Genotoxicity

To understand the strict handling requirements of methyl sulfonate esters, one must first understand their mechanism of action at the molecular level. Sulfonate esters are potent electrophiles. The sulfonate moiety is an exceptional leaving group due to the resonance stabilization of its oxygen atoms.

When a lipophilic ester like methyl 3,4-dimethylbenzenesulfonate permeates the skin and enters biological systems, its methyl group undergoes a bimolecular nucleophilic substitution (S_N2) reaction with electron-rich biological centers. In human DNA, the N7 position of guanine is highly nucleophilic. Alkylation at this site forms an N7-methylguanine adduct, which weakens the N-glycosidic bond and triggers spontaneous depurination. The resulting apurinic site causes replication errors, culminating in point mutations (typically G/C to A/T transitions) and single-strand breaks.

DNA_Alkylation A Methyl 3,4-Dimethylbenzenesulfonate (Electrophile) C SN2 Transition State A->C Alkyl Transfer B DNA Guanine (N7) (Nucleophile) B->C Nucleophilic Attack D N7-Methylguanine Adduct C->D E Depurination & Strand Break D->E Spontaneous Cleavage F Genetic Mutation E->F Replication Error

Figure 1: S_N2 mechanism of DNA alkylation by methyl sulfonate esters leading to mutagenesis.

Physicochemical Properties & Hazard Profile

Designing effective engineering controls requires contrasting the physical properties of the parent acid against its genotoxic ester. The data below is synthesized from the [2].

Parameter3,4-Dimethylbenzenesulfonic AcidMethyl 3,4-Dimethylbenzenesulfonate
Role in Synthesis Catalyst / Salt-forming agentUnintended Genotoxic Byproduct
Physical State Corrosive Solid/LiquidViscous, Lipophilic Liquid
Solubility Aqueous, Polar SolventsOrganic Solvents (DCM, Toluene)
GHS Classification Skin Corr. 1B (H314)Muta. 2 (H341), Carc. 2 (H351)
Primary Hazard Severe Tissue NecrosisDNA Alkylation (S_N2)
Self-Validating Laboratory Handling & Decontamination Protocols

Standard laboratory spill kits are dangerously insufficient for sulfonate esters. Wiping a spill with water is ineffective because water is a weak nucleophile; the hydrolysis half-life of the ester in neutral water leaves the genotoxic hazard active for hours. A self-validating decontamination protocol must utilize strong nucleophiles to force rapid, irreversible S_N2 degradation.

Protocol: Nucleophilic Degradation of Sulfonate Ester Spills Rationale: Aqueous ammonia (NH₄OH) or 1M Sodium Hydroxide (NaOH) provides strong nucleophiles (NH₃ or OH⁻) that rapidly attack the methyl group, cleaving the ester into benign methanol and a water-soluble sulfonate salt.

  • Isolation: Evacuate the immediate area. Ensure the fume hood sash is lowered to maximize face velocity.

  • PPE Selection: Don a well-fitted half-mask respirator (if outside a hood), safety goggles, and double-layered gloves. Causality note: You must use inner nitrile gloves and outer heavy-duty butyl rubber gloves, as lipophilic esters rapidly permeate thin nitrile.

  • Chemical Neutralization: Generously spray the spill zone with 1M NaOH or 5% aqueous ammonia.

  • Kinetic Validation (Wait Time): Allow a strict minimum of 45 minutes of contact time. This self-validating step ensures >99.9% conversion based on S_N2 kinetic degradation rates before any physical handling occurs.

  • Cleanup: Absorb the neutralized liquid with inert absorbent pads. Place in a designated, labeled hazardous waste container.

  • Secondary Wash: Wash the surface with a standard laboratory detergent solution, followed by a distilled water rinse, to remove residual benign sulfonate salts.

Decontamination S1 Spill Detected S2 Evacuate & Don PPE (Respirator, Butyl Gloves) S1->S2 S3 Apply 1M NaOH / NH4OH (Nucleophilic Attack) S2->S3 S4 Wait 45 Mins (Kinetic Validation) S3->S4 S5 Absorb with Inert Material S4->S5 S6 Hazardous Waste Disposal S5->S6

Figure 2: Self-validating laboratory workflow for chemical neutralization of sulfonate esters.

Analytical Control Strategy: LC-MS/MS Methodology

To comply with ICH M7(R2), drug substances must be monitored for sulfonate esters down to the Threshold of Toxicological Concern (TTC), typically 1.5 µ g/day . Standard HPLC-UV lacks the sensitivity required. [3] and industry standards dictate the use of LC-MS/MS.

Protocol: LC-MS/MS Quantification of Methyl Sulfonate Esters Rationale: Direct injection LC-MS/MS with Multiple Reaction Monitoring (MRM) offers sub-ppm sensitivity. The inclusion of an isotopically labeled internal standard creates a self-validating system by automatically correcting for matrix ion suppression and extraction losses.

  • Sample Preparation: Dissolve 50 mg of the Active Pharmaceutical Ingredient (API) in 1.0 mL of an aprotic solvent (e.g., Acetonitrile). Causality note: Never use methanol as a diluent, as it can react with residual sulfonic acids in the MS source to artificially generate the ester, causing false positives.

  • Internal Standard Addition: Spike the sample with 10 ng/mL of a D3-labeled internal standard (e.g., D3-methyl benzenesulfonate).

  • Chromatographic Separation: Utilize a sub-2 µm C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: Run a linear gradient from 5% B to 95% B over 10 minutes to elute the lipophilic ester.

  • Mass Spectrometry: Operate the MS in positive Electrospray Ionization (ESI+) mode. Monitor the specific precursor-to-product ion transitions for the methyl ester.

  • System Validation: Ensure the signal-to-noise (S/N) ratio for the Limit of Quantitation (LOQ) is ≥ 10:1, and the recovery of the D3-internal standard falls strictly between 80% and 120%.

References
  • U.S. Food and Drug Administration (FDA). "M7(R2) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals To Limit Potential Carcinogenic Risk." FDA Guidance Documents.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 14756, 3,4-Dimethylbenzene-1-sulfonic acid." PubChem Database.[Link]

  • Shimadzu Corporation. "Solutions for Pharmaceutical Impurities: Analysis of Sulfonic Acid Esters." Shimadzu Application Notes.[Link]

Foundational

Commercial Sourcing and Technical Applications of 3-(4-Methylbenzenesulfonate) (3S)-Tetrahydro-3-furanol in Drug Development

Executive Summary & Nomenclature Clarification In commercial chemical sourcing and pharmaceutical drug development, the truncated identifier "3,4-Methylbenzenesulfonate" requires careful disambiguation. While it is occas...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Nomenclature Clarification

In commercial chemical sourcing and pharmaceutical drug development, the truncated identifier "3,4-Methylbenzenesulfonate" requires careful disambiguation. While it is occasionally used as a misnomer for the industrial formulation hydrotrope Sodium 3,4-dimethylbenzenesulfonate (CAS 1300-72-7)[1], in modern targeted drug synthesis, it almost exclusively refers to 3-(4-Methylbenzenesulfonate) (3S)-Tetrahydro-3-furanol (CAS 112052-11-6)[2].

This whitepaper serves as an in-depth technical guide for researchers and drug development professionals, focusing on CAS 112052-11-6. This specific chiral tosylate is a high-value, mission-critical intermediate in the synthesis of Empagliflozin, a blockbuster Sodium-Glucose Cotransporter 2 (SGLT2) inhibitor.

Mechanistic Grounding: The Role of the Chiral Tosylate

The selection of the (3S)-tosylate enantiomer in the synthetic pipeline is not arbitrary; it is dictated by the strict stereochemical requirements of SGLT2 binding.

During the synthesis of Empagliflozin, the aglycone intermediate (a phenolic compound) must be etherified with a tetrahydrofuran (THF) ring. The pharmacological activity of the final API requires the THF ring to possess a (3R)-configuration . To achieve this, chemists utilize 3-(4-Methylbenzenesulfonate) (3S)-Tetrahydro-3-furanol as the electrophile. The tosylate group acts as an exceptional leaving group, facilitating an SN​2 nucleophilic substitution. Because the SN​2 mechanism proceeds via a backside attack, the stereocenter undergoes complete inversion—converting the (3S)-starting material directly into the required (3R)-ether linkage[3].

G A (3S)-Tetrahydro-3-furanol C 3-(4-Methylbenzenesulfonate) (3S)-Tetrahydro-3-furanol (CAS 112052-11-6) A->C Tosylation B Tosyl Chloride (TsCl) + Pyridine B->C Reagent E SN2 Nucleophilic Attack (Stereochemical Inversion) C->E Electrophile D Empagliflozin Aglycone (Phenolic Intermediate) D->E Nucleophile F Empagliflozin API (3R-Configuration) E->F Etherification

Fig 1: Synthesis workflow of Empagliflozin highlighting SN2 inversion of the (3S)-tosylate.

Signaling Pathway Context: SGLT2 Inhibition

The precision of the aforementioned SN​2 inversion is validated by the final drug's pharmacodynamics. Empagliflozin selectively targets SGLT2, a transport protein located in the early proximal tubule of the kidneys. SGLT2 is responsible for the reabsorption of approximately 90% of filtered glucose. By competitively binding to this transporter—a binding affinity heavily reliant on the (3R)-THF spatial orientation—Empagliflozin blocks glucose reabsorption, inducing glycosuria (urinary glucose excretion) and effectively lowering blood glucose levels independently of insulin secretion.

G API Empagliflozin (SGLT2 Inhibitor) SGLT2 SGLT2 Transporter (Proximal Tubule) API->SGLT2 Competitive Binding REABS Renal Glucose Reabsorption API->REABS Blocks SGLT2->REABS Facilitates GLU Filtered Glucose GLU->SGLT2 Substrate EXCR Urinary Glucose Excretion (Glycosuria) REABS->EXCR Shifts pathway to BG Lowered Blood Glucose EXCR->BG Therapeutic Effect

Fig 2: SGLT2 inhibition pathway demonstrating Empagliflozin's mechanism of action.

Commercial Availability & Supplier Landscape

Because CAS 112052-11-6 is frequently utilized as both a bulk synthesis intermediate and a highly purified reference standard (often designated as "Empagliflozin Impurity 60"), sourcing strategies must align with the specific phase of drug development. Below is a structured comparison of key global suppliers[2][3][4][5][6].

SupplierProduct DesignationCAS NumberPurity / GradePrimary Application
Sigma-Aldrich (S)-tetrahydrofuran-3-yl 4-methylbenzenesulfonate112052-11-6≥98%R&D, Preclinical Synthesis
LGC Standards TRC - 3-(4-Methylbenzenesulfonate) (3S)-Tetrahydro-3-furanol112052-11-6High (CRM)Analytical Reference Standard
SynZeal Empagliflozin Impurity 60112052-11-6CharacterizedANDA Filing, Method Validation
Clearsynth CS-O-45582 (Intermediate)112052-11-6API GradeCommercial Scale-up, QC
Biomall (TRC) M290415112052-11-6ResearchLaboratory Sourcing

Experimental Protocol: Analytical Validation & Quality Control

To ensure the integrity of the downstream API, incoming batches of the (3S)-tosylate intermediate must be rigorously tested for enantiomeric excess (ee) and chemical purity. The presence of the (3R)-enantiomer in the starting material will directly translate to the inactive epi-Empagliflozin impurity.

Step-by-Step Chiral HPLC-UV Methodology

Step 1: Sample Preparation

  • Action: Weigh 10.0 mg of the tosylate intermediate and dissolve it in 10 mL of HPLC-grade Acetonitrile to create a 1.0 mg/mL stock solution.

  • Causality & Logic: The choice of Acetonitrile over Methanol is critical. Protic solvents like methanol can induce slow solvolysis of the tosylate leaving group over time, artificially degrading the sample prior to injection and leading to inaccurate purity readouts. Acetonitrile, an aprotic solvent, fully solubilizes the hydrophobic tosyl moiety while maintaining structural stability.

Step 2: Chromatographic Separation

  • Action: Utilize a Chiralcel® OD-H column (250 x 4.6 mm, 5 µm) or an equivalent cellulose-based chiral stationary phase. Run an isocratic mobile phase of Hexane / Isopropanol (90:10, v/v) at a flow rate of 1.0 mL/min . Maintain column temperature at 25∘C .

  • Causality & Logic: The chiral stationary phase provides differential transient diastereomeric interactions with the (3S) and (3R) enantiomers. The highly non-polar hexane mobile phase forces the analyte to interact heavily with the chiral selector, maximizing resolution. Maintaining a low, controlled temperature prevents thermal degradation of the sensitive tosyl ester bond.

Step 3: Detection and Self-Validation

  • Action: Monitor the eluent using a UV detector set to 225 nm . For orthogonal validation, split the flow to an ESI+ Mass Spectrometer to confirm the m/z of the primary peak.

  • Causality & Logic: The conjugated aromatic ring of the tosylate group exhibits strong UV absorbance at 225 nm , providing a high signal-to-noise ratio for trace impurity detection. The MS validation should yield an expected [M+H]+ of 243.06 or an [M+Na]+ adduct at 265.05 . If an m/z of 89.1 is detected, it indicates that the sample has undergone premature des-tosylation (yielding free tetrahydrofuranol), alerting the QC scientist to a compromised batch.

References

  • Vulcanchem. "Sodium xylenesulfonate - 827-93-0". Available at:

  • LGC Standards. "TRC - 3-(4-Methylbenzenesulfonate) (3S)-Tetrahydro-3-furanol". Available at:

  • Sigma-Aldrich. "(S)-tetrahydrofuran-3-yl 4-methylbenzenesulfonate | 112052-11-6". Available at:

  • SynZeal. "Empagliflozin Impurity 60 | 112052-11-6". Available at:

  • Clearsynth. "(S)-tetrahydrofuran-3-yl 4-methylbenzenesulfonate | CAS No. 112052-11-6". Available at:

  • Biomall. "3-(4-Methylbenzenesulfonate) (3S)-Tetrahydro-3-furanol, 500mg". Available at:

Sources

Protocols & Analytical Methods

Method

detailed experimental procedure for using 3,4-Methylbenzenesulfonate

Application Note: Precision Alkylation in Drug Development Using Methyl Arene-Sulfonates 1. Executive Summary & Mechanistic Rationale The strategic introduction of a methyl group into an active pharmaceutical ingredient...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Precision Alkylation in Drug Development Using Methyl Arene-Sulfonates

1. Executive Summary & Mechanistic Rationale The strategic introduction of a methyl group into an active pharmaceutical ingredient (API) can profoundly enhance its lipophilicity, metabolic stability, and target affinity—a phenomenon widely recognized in medicinal chemistry as the 1[1]. While legacy methylating agents like methyl iodide (MeI) and dimethyl sulfate (DMS) are ubiquitous in early-stage discovery, their extreme volatility, potent carcinogenicity, and tendency to cause over-alkylation pose significant hurdles in GMP-compliant drug manufacturing.

To circumvent these limitations, and its structurally related analogs, such as 3,4-methylbenzenesulfonate derivatives, serve as premier electrophiles. These sulfonate esters provide highly controlled SN​2 reactivity due to the exceptional stability of the departing arene-sulfonate anion (pKa ~ -1)[2]. As a Senior Application Scientist, I have structured this guide to detail the causality-driven methodologies for utilizing these reagents in critical N- and O-methylation workflows, ensuring high yield, regioselectivity, and intrinsic safety.

2. Quantitative Reagent Profiling Selecting the appropriate methylating agent requires balancing electrophilic strength with handling safety. As demonstrated below, methyl arene-sulfonates offer an optimal therapeutic index for chemical synthesis.

Methylating AgentChemical FormulaBoiling PointReactivity Profile & CausalityToxicity & Handling
Methyl 4-methylbenzenesulfonate C8H10O3S292 °CExcellent SN​2 electrophile; delocalized leaving group prevents quaternization.Low volatility; bench-stable solid/liquid; skin irritant.
Methyl 3,4-dimethylbenzenesulfonate C9H12O3S>300 °CHighly tunable leaving group; identical SN​2 kinetics to tosylate.Low volatility; safer handling profile.
Methyl Iodide (MeI) CH3I42 °CExtremely high; highly polarizable iodine leads to rapid over-alkylation.Highly volatile; potent carcinogen; requires strict fume hood isolation.
Dimethyl Sulfate (DMS) (CH3O)2SO2188 °CVery high; capable of methylating weak nucleophiles without base activation.Extremely toxic; highly corrosive; fatal if inhaled.

3. Workflow Visualization

G Nuc Nucleophile (R-NH2 / R-OH) API Precursor Base Base Addition (e.g., K2CO3, KOH) Nuc->Base Anion Activated Nucleophile (Anion) Base->Anion Deprotonation SN2 SN2 Transition State (Walden Inversion) Anion->SN2 Reagent Methyl 4-methylbenzenesulfonate (Electrophile) Reagent->SN2 Methyl Transfer Product Methylated API Product + Soluble Sulfonate Salt SN2->Product Leaving Group Departure Quench Aqueous Quench (Hydrolysis of Excess) Product->Quench Workup & Validation

SN2 Mechanism of API Methylation using Methyl 4-methylbenzenesulfonate.

4. Validated Experimental Protocols

Protocol A: Selective N-Methylation of Indoles and Complex Amines This procedure is designed to selectively mono-methylate nitrogen heterocycles without inducing quaternization, a common failure point when using MeI[1].

  • Causality of Design: 3[3]. This leaves the deprotonated amine "naked" and highly reactive toward the methyl sulfonate, lowering the activation energy of the SN​2 transition state.

  • Step-by-Step Methodology:

    • Preparation: Charge a flame-dried 100 mL round-bottom flask with the API amine precursor (10.0 mmol, 1.0 eq) and anhydrous K2​CO3​ (20.0 mmol, 2.0 eq) in 40 mL of anhydrous acetonitrile.

    • Activation: Stir the suspension vigorously at room temperature for 30 minutes. Scientific Insight: This pre-incubation ensures complete deprotonation and generation of the active nucleophilic anion before the electrophile is introduced.

    • Alkylation: Add methyl 4-methylbenzenesulfonate (or the 3,4-dimethyl analog) (11.0 mmol, 1.1 eq) dropwise via syringe over 10 minutes.

    • Self-Validation & Monitoring: Heat the reaction to 45 °C. The progress of the reaction is inherently validated by the precipitation of potassium 4-methylbenzenesulfonate. As the reaction proceeds, a fine white suspension will form, visually confirming the consumption of the starting materials. Monitor completion via LC-MS (typically 4-6 hours).

    • Safety Quench: Cool to room temperature and add 10 mL of 1M aqueous NaOH. Stir for 30 minutes. Self-Validation: This critical step hydrolyzes any unreacted methylating agent into harmless methanol and water-soluble sulfonate salts, ensuring the organic extract is completely non-toxic prior to concentration.

    • Isolation: Extract with ethyl acetate (3 x 30 mL), wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: Biphasic O-Methylation of Phenolic Precursors Phenolic hydroxyl groups require stronger basic conditions for deprotonation.4[4].

  • Causality of Design: By dissolving the phenol and methyl 4-methylbenzenesulfonate in dichloromethane (DCM) and the KOH in water, the base remains isolated in the aqueous layer. The phenoxide ion is generated at the phase boundary, where it immediately reacts with the organic-soluble electrophile, drastically reducing side reactions[4].

  • Step-by-Step Methodology:

    • Preparation: Dissolve the phenolic precursor (10.0 mmol, 1.0 eq) and methyl 4-methylbenzenesulfonate (15.0 mmol, 1.5 eq) in 30 mL of DCM.

    • Biphasic Initiation: In a separate flask, prepare a 40% w/w aqueous KOH solution (20.0 mmol, 2.0 eq). Cool both solutions to 0 °C.

    • Reaction: Add the aqueous KOH solution dropwise to the vigorously stirring DCM layer. Scientific Insight: Vigorous stirring is mandatory to maximize the surface area of the phase boundary, facilitating rapid SN​2 displacement.

    • Self-Validation: Allow the reaction to warm to room temperature and stir for 12 hours. The organic layer will clarify as the phenol is consumed and the highly polar sulfonate byproduct migrates entirely into the aqueous phase.

    • Workup: Separate the phases. Wash the organic layer with 5% aqueous ammonia. Self-Validation: Ammonia acts as a chemical scavenger, reacting with any residual methyl sulfonate to form water-soluble N-methylamines, validating the purity of the final API intermediate. Dry the DCM layer over MgSO4​ and evaporate to yield the pure O-methylated product.

References

  • Title: Methyl 4-methylbenzenesulfonate | 80-48-8 - Sigma-Aldrich Source: sigmaaldrich.com URL:

  • Title: Detosylative (Deutero)alkylation of Indoles and Phenols with (Deutero)alkoxides | Organic Letters - ACS Publications Source: acs.org URL:

  • Title: Review of Modern Eschweiler–Clarke Methylation Reaction - PMC - NIH Source: nih.gov URL:

  • Title: Synthesis of Bipyridine Ether-Type Bifunctional Precursors - MDPI Source: mdpi.com URL:

  • Title: P-Toluenesulfonic Acid Methyl Ester (CAS 80-48-8): A Technical & Industry Overview Source: jinlichemical.com URL:

Application

Application Note: The Role of 4-Methylbenzenesulfonate (Tosylate) in Specific Named Reactions

Target Audience: Researchers, synthetic chemists, and drug development professionals. Note on Nomenclature: In chemical literature and database queries, "3,4-methylbenzenesulfonate" is frequently a typographical conflati...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Note on Nomenclature: In chemical literature and database queries, "3,4-methylbenzenesulfonate" is frequently a typographical conflation of 3,4-dimethylbenzenesulfonate (a commercial hydrotrope) and 4-methylbenzenesulfonate. To maintain strict scientific integrity, this application note focuses on 4-methylbenzenesulfonate —universally known as the tosylate (Ts or OTs) group—which is the actual electrophilic pseudohalide responsible for driving the named reactions discussed herein.

Mechanistic Grounding: Why Tosylate?

In organic synthesis, the transformation of a stable, unreactive carbon-oxygen bond into a highly reactive electrophilic center is a fundamental operation. The 4-methylbenzenesulfonate (tosylate) group achieves this by acting as a superb leaving group.

The Causality of Reactivity: Alcohols are poor electrophiles because the hydroxide ion ( OH− ) is a strong base and a terrible leaving group. By reacting an alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of pyridine, the alcohol is converted into a tosylate. The resulting sulfonate anion ( CH3​C6​H4​SO3−​ ) is exceptionally stable due to extensive resonance delocalization of the negative charge across three oxygen atoms, coupled with the electron-withdrawing nature of the sulfur atom.

Unlike halogenation reagents (e.g., SOCl2​ or PBr3​ ) which can cause carbocation rearrangements or inversion of stereochemistry, tosylation proceeds with strict retention of configuration at the carbon center. Furthermore, tosylates are highly crystalline, bench-stable, and less prone to hydrolysis than their fluorinated counterparts (triflates), making them ideal for scalable drug development workflows.

Quantitative Comparison of Leaving Groups

To contextualize the reactivity of 4-methylbenzenesulfonate, the following table summarizes the relative kinetics and stability profiles of common leaving groups in nucleophilic substitution ( SN​2 ) reactions.

Leaving GroupStructureApprox. Relative SN​2 ReactivityBench StabilityPrimary Synthetic Utility
Chloride ( −Cl )Halide1ExcellentBulk industrial alkylations
Bromide ( −Br )Halide50ExcellentStandard laboratory substitutions
Tosylate ( −OTs )Sulfonate100High (Crystalline) Stereospecific substitutions, cross-couplings
Iodide ( −I )Halide150Moderate (Light sensitive)Fast, mild alkylations
Triflate ( −OTf )Sulfonate10,000+Low (Moisture sensitive)Difficult cross-couplings, highly deactivated systems

Key Named Reactions and Validated Protocols

A. The Williamson Ether Synthesis

Developed in 1850, the Williamson Ether Synthesis is the premier method for constructing asymmetric ethers via an SN​2 displacement of a halide or sulfonate by an alkoxide nucleophile [1]. Using an alkyl tosylate instead of a secondary halide suppresses competing E2 elimination pathways, leading to higher yields of the desired ether [2].

Protocol: Synthesis of Asymmetric Ethers via Alkyl Tosylates Self-Validation Rationale: The evolution of hydrogen gas confirms the quantitative formation of the alkoxide. TLC monitoring ensures the complete consumption of the tosylate, preventing purification difficulties.

  • Alkoxide Formation: In an oven-dried, argon-flushed round-bottom flask, suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) in anhydrous THF (0.5 M). Cool to 0 °C.

  • Deprotonation: Slowly add the primary or secondary alcohol (1.0 equiv) dropwise. Stir for 30 minutes at room temperature until H2​ gas evolution ceases.

  • Displacement: Add the primary alkyl 4-methylbenzenesulfonate (1.1 equiv) dissolved in THF. Heat the reaction to reflux (65 °C) for 4–6 hours.

  • Monitoring: Check reaction progress via TLC (Hexanes/EtOAc). The tosylate is highly UV-active; its disappearance indicates reaction completion.

  • Workup: Cool to 0 °C and carefully quench with saturated aqueous NH4​Cl . Extract with Diethyl Ether ( 3×20 mL). Wash the combined organic layers with brine to remove residual water, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

B. The Kornblum Oxidation

The Kornblum oxidation converts primary alkyl halides and tosylates directly into aldehydes using dimethyl sulfoxide (DMSO)[3]. By converting an alcohol to a tosylate first, chemists can selectively oxidize the substrate without the risk of over-oxidation to a carboxylic acid, avoiding heavy-metal oxidants like Chromium (VI).

Kornblum A Alkyl Tosylate (R-CH2-OTs) C Alkoxysulfonium Salt [R-CH2-O-S+(CH3)2] [OTs-] A->C + DMSO (SN2 Displacement) B DMSO Nucleophilic Attack B->C E Alkoxysulfonium Ylide Intermediate C->E α-Deprotonation D Base Addition (e.g., NaHCO3) D->E F Carbonyl Product (R-CHO) + Dimethyl Sulfide (DMS) E->F Intramolecular Elimination

Mechanistic pathway of the Kornblum Oxidation converting alkyl tosylates to carbonyls.

Protocol: Kornblum Oxidation of an Alkyl Tosylate Self-Validation Rationale: The reaction requires elevated temperatures for the initial SN​2 attack by DMSO. The addition of NaHCO3​ provides a mild basic environment to deprotonate the intermediate without triggering aldol condensations of the product.

  • Reaction Setup: Dissolve the primary alkyl tosylate (1.0 equiv) in anhydrous DMSO (0.2 M).

  • Base Addition: Add Sodium Bicarbonate ( NaHCO3​ , 1.5 equiv) to the solution.

  • Heating: Heat the mixture to 150 °C for 15–20 minutes. (Caution: Dimethyl sulfide byproduct is volatile and possesses a strong odor; perform in a well-ventilated fume hood).

  • Quenching: Rapidly cool the flask in an ice bath to prevent thermal degradation of the newly formed aldehyde.

  • Workup: Dilute with water and extract heavily with Diethyl Ether. Wash the organic layer with water ( ) to remove residual DMSO, dry over MgSO4​ , and purify via flash column chromatography.

C. Suzuki-Miyaura Cross-Coupling of Aryl Tosylates

Historically, Suzuki-Miyaura couplings relied on aryl halides or expensive, moisture-sensitive aryl triflates. The use of aryl 4-methylbenzenesulfonates represents a massive leap in process chemistry due to their low cost and high stability [4]. However, the C−O bond in a tosylate is significantly stronger than in a triflate. To overcome this activation barrier, highly electron-rich and sterically demanding ligands (e.g., Buchwald biarylphosphines or indolyl phosphines) are required to facilitate the oxidative addition of Palladium(0) into the C−OTs bond.

Suzuki Pd0 Pd(0) Catalyst (e.g., with Indolyl Phosphine) OA Oxidative Addition [Ar-Pd(II)-OTs] Pd0->OA Ar-OTs TM Transmetalation [Ar-Pd(II)-Ar'] OA->TM Base / Boronic Acid RE Reductive Elimination Product: Ar-Ar' TM->RE RE->Pd0 Regeneration of Pd(0) ArOTs Aryl Tosylate (Ar-OTs) ArOTs->OA Boronic Boronic Acid [Ar'-B(OH)2] + Base Boronic->TM

Catalytic cycle of Suzuki-Miyaura cross-coupling utilizing aryl tosylates as electrophiles.

Protocol: Pd-Catalyzed Suzuki-Miyaura Coupling of Aryl Tosylates Self-Validation Rationale: The use of a weak base ( K3​PO4​ ) and a protic solvent (t-Amyl alcohol) accelerates the transmetalation step while preventing the premature hydrolysis of the aryl tosylate.

  • Reagent Loading: In a Schlenk tube, combine the aryl tosylate (1.0 equiv), arylboronic acid (1.5 equiv), anhydrous K3​PO4​ (2.0 equiv), Pd(OAc)2​ (2 mol %), and an appropriate ligand such as CM-phos or XPhos (4 mol %).

  • Inert Atmosphere: Evacuate and backfill the tube with Argon three times to ensure strict oxygen exclusion (critical for maintaining the active Pd(0) species).

  • Solvent Addition: Add degassed tert-amyl alcohol (t-AmOH, 0.2 M).

  • Reaction: Seal the tube and heat at 110 °C for 2–4 hours.

  • Workup: Cool to room temperature. Dilute the mixture with Ethyl Acetate and filter through a short pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate and purify the biaryl product via silica gel chromatography.

References

  • Williamson Ether Synthesis - Wikipedia, The Free Encyclopedia. Available at: [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry. Available at:[Link]

  • Kornblum Oxidation - Wikipedia, The Free Encyclopedia. Available at:[Link]

  • A Versatile Catalyst System for Suzuki-Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates - National Library of Medicine (PMC). Available at:[Link]

Method

Catalytic Applications of 3,4-Dimethylbenzenesulfonate: A Technical Guide for Researchers

This guide provides an in-depth exploration of the catalytic applications of 3,4-dimethylbenzenesulfonic acid, a versatile and potent organic catalyst. Designed for researchers, scientists, and professionals in drug deve...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth exploration of the catalytic applications of 3,4-dimethylbenzenesulfonic acid, a versatile and potent organic catalyst. Designed for researchers, scientists, and professionals in drug development, this document offers a synthesis of technical data, field-proven insights, and detailed experimental protocols. We will delve into the fundamental principles of its catalytic activity and showcase its utility in key organic transformations.

Introduction to 3,4-Dimethylbenzenesulfonic Acid as a Catalyst

3,4-Dimethylbenzenesulfonic acid (DMBSA) is an aromatic sulfonic acid that serves as a strong Brønsted acid catalyst.[1][2] Its efficacy is comparable to that of mineral acids like sulfuric acid, but its organic nature often provides superior solubility in organic reaction media, making it a more manageable and sometimes more effective alternative.[3][4] Like its close analogs, p-toluenesulfonic acid (p-TsOH) and benzenesulfonic acid (BSA), DMBSA is valued for its solid, easy-to-handle nature (in its hydrate form) and its high catalytic activity in a variety of organic reactions.[5][6]

The catalytic power of DMBSA and other arylsulfonic acids stems from their ability to donate a proton, thereby activating substrates for nucleophilic attack. This fundamental principle is the cornerstone of its application in a wide array of chemical syntheses, from esterification and acetal formation to more complex multicomponent reactions.[3][7]

Core Application: Esterification of Carboxylic Acids

One of the most prominent applications of 3,4-dimethylbenzenesulfonic acid is as a catalyst for esterification, a cornerstone reaction in organic synthesis. It efficiently promotes the condensation of carboxylic acids and alcohols to form esters, which are pivotal compounds in the fragrance, flavor, and pharmaceutical industries.[3][4]

Mechanistic Insight: The "Why" Behind the Protocol

The catalytic cycle of acid-catalyzed esterification, a classic example of electrophilic carbonyl activation, is initiated by the protonation of the carboxylic acid's carbonyl oxygen by DMBSA. This protonation significantly increases the electrophilicity of the carbonyl carbon, rendering it more susceptible to nucleophilic attack by the alcohol. The subsequent steps involve the formation of a tetrahedral intermediate, followed by the elimination of a water molecule and deprotonation to regenerate the catalyst and yield the ester product.[3] The removal of water, often achieved through azeotropic distillation, is a critical step to drive the reaction equilibrium towards the product side.[3]

G cluster_0 Catalytic Cycle Carboxylic_Acid Carboxylic Acid Protonated_Acid Protonated Carboxylic Acid Carboxylic_Acid->Protonated_Acid + H⁺ (from Catalyst) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate + Alcohol Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester - H₂O Ester Ester Protonated_Ester->Ester - H⁺ (to Catalyst) Catalyst DMBSA (H⁺)

Caption: General mechanism of acid-catalyzed esterification.

Protocol: Synthesis of n-Butyl Acetate

This protocol provides a general procedure for the synthesis of n-butyl acetate from acetic acid and n-butanol, catalyzed by 3,4-dimethylbenzenesulfonic acid.

Materials:

  • Acetic acid

  • n-Butanol

  • 3,4-Dimethylbenzenesulfonic acid (1-5 mol%)

  • Toluene (or another suitable azeotroping solvent)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add acetic acid, a molar excess of n-butanol (typically 1.2-1.5 equivalents), and a catalytic amount of 3,4-dimethylbenzenesulfonic acid (e.g., 2 mol%).

  • Add toluene as the azeotroping solvent.

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the progress of the reaction by observing the collection of water in the Dean-Stark trap. The reaction is typically complete when no more water is collected.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Transfer the reaction mixture to a separatory funnel and wash with a saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude n-butyl acetate can be purified by distillation if necessary.[3]

Data Presentation:

While specific quantitative data for 3,4-dimethylbenzenesulfonic acid is not extensively published, the performance of analogous arylsulfonic acid catalysts in esterification reactions provides a reliable benchmark.

CatalystSubstratesCatalyst Loading (mol%)Reaction Time (h)Yield (%)Reference
p-Toluenesulfonic acidAcetic acid, n-Propanol~1.70.5-2>90[8]
Benzenesulfonic acidAcetic acid, n-Propanol~1.70.5-2>90[8]
Supported Sulfonic AcidsFatty Acids, MethanolVaries4-6~95[9]

Acetal and Ketal Formation: Protection of Carbonyl Groups

The protection of aldehydes and ketones as acetals or ketals is a crucial strategy in multistep organic synthesis to prevent unwanted side reactions.[5][10] 3,4-Dimethylbenzenesulfonic acid, akin to p-TsOH, is an excellent catalyst for this transformation due to its ability to activate the carbonyl group towards nucleophilic attack by an alcohol or diol.[5][11]

Mechanistic Rationale

The mechanism for acetal formation involves the initial protonation of the carbonyl oxygen by DMBSA, which enhances the electrophilicity of the carbonyl carbon.[5] A molecule of alcohol then attacks the activated carbonyl to form a hemiacetal. Subsequent protonation of the hemiacetal's hydroxyl group, followed by the elimination of water, generates a resonance-stabilized oxonium ion. A second molecule of alcohol then attacks this intermediate, and after deprotonation, the acetal is formed, and the catalyst is regenerated.[5] When a diol is used, a cyclic acetal is formed through an intramolecular cyclization step.[5]

G Start Aldehyde/Ketone + Alcohol/Diol Protonation Protonation of Carbonyl Oxygen Start->Protonation H⁺ (DMBSA) Nucleophilic_Attack Nucleophilic Attack by Alcohol Protonation->Nucleophilic_Attack Hemiacetal Hemiacetal Formation Nucleophilic_Attack->Hemiacetal Water_Elimination Elimination of Water Hemiacetal->Water_Elimination H⁺ Oxonium_Ion Oxonium Ion Formation Water_Elimination->Oxonium_Ion Second_Attack Second Nucleophilic Attack Oxonium_Ion->Second_Attack + Alcohol Deprotonation Deprotonation Second_Attack->Deprotonation End Acetal/Ketal Product Deprotonation->End - H⁺

Caption: Experimental workflow for acetal/ketal formation.

Protocol: Acetal Protection of Benzaldehyde with Ethylene Glycol

This protocol outlines a general procedure for the formation of a cyclic acetal from benzaldehyde and ethylene glycol using a catalytic amount of 3,4-dimethylbenzenesulfonic acid.

Materials:

  • Benzaldehyde

  • Ethylene glycol (1.1-1.5 equivalents)

  • 3,4-Dimethylbenzenesulfonic acid (0.5-2 mol%)

  • Toluene or benzene

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, combine benzaldehyde, ethylene glycol, a catalytic amount of 3,4-dimethylbenzenesulfonic acid, and toluene.

  • Heat the mixture to reflux with vigorous stirring, collecting the water formed in the Dean-Stark trap.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • After the reaction is complete (typically 2-6 hours), cool the mixture to room temperature.

  • Wash the reaction mixture with a saturated aqueous sodium bicarbonate solution to neutralize the catalyst, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary.[5]

Multicomponent Reactions: The Biginelli Reaction

The Biginelli reaction is a one-pot, three-component reaction between an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[12] These compounds are of significant interest in medicinal chemistry due to their wide range of biological activities.[10] Arylsulfonic acids have been shown to be effective catalysts for this transformation.[13]

Mechanistic Considerations

The proposed mechanism for the acid-catalyzed Biginelli reaction involves the initial acid-catalyzed condensation of the aldehyde and urea to form an N-acylimine intermediate. This is followed by the nucleophilic addition of the enol form of the β-ketoester to the imine. The final step is an intramolecular cyclization followed by dehydration to yield the dihydropyrimidinone.[14]

Protocol: Synthesis of a Dihydropyrimidinone

This protocol describes a general procedure for the synthesis of DHPMs using 3,4-dimethylbenzenesulfonic acid as the catalyst.

Materials:

  • Aromatic aldehyde (e.g., benzaldehyde)

  • β-ketoester (e.g., ethyl acetoacetate)

  • Urea or thiourea

  • 3,4-Dimethylbenzenesulfonic acid (5-10 mol%)

  • Ethanol or solvent-free conditions

Equipment:

  • Round-bottom flask

  • Reflux condenser (if using a solvent)

  • Magnetic stirrer/hotplate

Procedure (Solvent-Free):

  • In a round-bottom flask, thoroughly mix the aldehyde (1 mmol), β-ketoester (1 mmol), urea (1.2 mmol), and 3,4-dimethylbenzenesulfonic acid (0.1 mmol).

  • Heat the mixture at 80-100 °C with stirring for the required time (typically 1-3 hours), monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Add cold water to the solidified mass and stir for a few minutes.

  • Collect the solid product by filtration, wash with cold water, and recrystallize from ethanol to afford the pure dihydropyrimidinone.[11][12]

Data Presentation:

The following table summarizes typical results for the Biginelli reaction catalyzed by various acid catalysts.

CatalystConditionsReaction TimeYield (%)Reference
p-Aminobenzene sulfonic acidSolvent-free, 100°C20-60 min85-95[11]
L-proline nitrate80°C15-45 min88-96[13]
Bismuth (III) sulfate trihydrateSolvent-free, 100°C15-45 min85-95[6]

Conclusion and Future Outlook

3,4-Dimethylbenzenesulfonic acid is a robust and versatile Brønsted acid catalyst with broad applicability in organic synthesis. Its ease of handling, high catalytic activity, and solubility in organic solvents make it a valuable tool for researchers. The protocols and mechanistic insights provided in this guide for key transformations such as esterification, acetal formation, and the Biginelli reaction serve as a solid foundation for its practical application. Future research may focus on the development of immobilized or supported versions of 3,4-dimethylbenzenesulfonic acid to enhance its recyclability and further align its use with the principles of green chemistry.[5]

References

  • BenchChem. (2025).
  • China News. (2024).
  • Wu, M. S., He, P., & Zhang, X. Z. (2010). An environmentally friendly solvent-free synthesis of 3,4-dihydropyrimidinones using a p-aminobenzene sulfonic acid catalyzed Biginelli reaction. South African Journal of Chemistry, 63, 169-171.
  • Shaikh, A. A., et al. (2015). Simple and efficient synthesis of 3,4-dihydropyrimidin-2(1H)-thiones utilizing l-proline nitrate as a proficient, recyclable and. Journal of the Saudi Chemical Society, 19(4), 425-430.
  • Rác, B., et al. (2006). A comparative study of solid sulfonic acid catalysts based on various ordered mesoporous silica materials.
  • International Journal of Pharmacy & Pharmaceutical Research. (2025).
  • Al-Zaydi, K. M. (2011). An efficient one-pot multicomponent synthesis of 3,4-dihydropyrimidine-2-(1H)-ones/thiones/imines via a Lewis base catalyzed Biginelli-type reaction under solvent-free conditions. Arabian Journal of Chemistry, 4(3), 261-266.
  • Thieme E-Books.
  • PubChem. 3,4-Dimethylbenzene-1-sulfonic acid.
  • BenchChem. (2025).
  • MDPI. (2020).
  • RSC Publishing.
  • REVISTA DE CHIMIE.
  • ScienceOpen. (2023).
  • MDPI. (2016). New Efficient Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones Catalyzed by Benzotriazolium-Based Ionic Liquids under Solvent-Free Conditions.
  • UQ eSpace. (2018).
  • MDPI. (2025). Heterogeneous Acid Catalysts for Biodiesel Production: Effect of Physicochemical Properties on Their Activity and Reusability.
  • AOCS. (2019).
  • MDPI. (2025).
  • Semantic Scholar. (2022).
  • Tokyo Chemical Industry. Condensing Agents.
  • Development of Efficient and Practical Ti-Claisen Condensation and the Rel
  • BenchChem. (2025).
  • Inorganic Chemistry Research. (2025). Aluminatesulfonic Acid Nanoparticles: Functional and Recoverable Catalyst for the Preparation of Xanthene Compounds under Solvent.
  • ResearchGate. (2023).
  • BURJC Digital.
  • PubMed. (2014).
  • Scholars' Mine. (2022).
  • PubChemLite. 3,4-dimethylbenzene-1-sulfonic acid (C8H10O3S).

Sources

Application

Advanced Analytical Methodologies for the Trace-Level Detection of 3,4-Methylbenzenesulfonate in Active Pharmaceutical Ingredients

An in-depth technical guide and application protocol for the trace-level detection of 3,4-Methylbenzenesulfonate, designed for analytical chemists and drug development professionals. Executive Summary & Mechanistic Conte...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide and application protocol for the trace-level detection of 3,4-Methylbenzenesulfonate, designed for analytical chemists and drug development professionals.

Executive Summary & Mechanistic Context

In pharmaceutical development, the control of Genotoxic Impurities (GTIs) is a fundamental pillar of patient safety. Alkyl sulfonates, such as 3,4-Methylbenzenesulfonate (the methyl ester of 3,4-dimethylbenzenesulfonic acid), are potent electrophiles. They are typically formed as unintended by-products when sulfonic acids—used as catalysts or salt-forming counterions—react with residual short-chain alcohols like methanol during Active Pharmaceutical Ingredient (API) synthesis[1][2].

Because these sulfonate esters act as alkylating agents, they can undergo SN2 nucleophilic attack by DNA bases (e.g., the N7 position of guanine), leading to covalent DNA adducts and subsequent genetic mutations[1]. Consequently, regulatory bodies (USFDA, EMA) and the ICH M7 guidelines strictly mandate their control at a Threshold of Toxicological Concern (TTC) of 1.5 µ g/day for long-term treatments[1][2].

Mechanism A 3,4-Methylbenzenesulfonate (Electrophilic GTI) C Covalent DNA Adduct (Alkylation) A->C SN2 Attack B DNA Nucleophile (e.g., Guanine N7) B->C Nucleophilic Substitution D Genetic Mutation (Carcinogenesis) C->D Replication Bypass Error

Fig 1: SN2 mechanism of DNA alkylation by 3,4-Methylbenzenesulfonate leading to genotoxicity.

Analytical Strategy & Causality (E-E-A-T)

As a Senior Application Scientist, I approach the quantitation of sulfonate esters as a severe matrix-mitigation challenge. Detecting parts-per-million (ppm) or parts-per-billion (ppb) levels of an impurity within a highly concentrated API matrix (often analyzed at 1–10 mg/mL) requires exceptional chromatographic resolution and highly specific ionization techniques.

The Ionization Dichotomy: ESI(+) vs. APCI(-)

Sulfonate esters lack basic functional groups, making conventional protonation via Electrospray Ionization (ESI) highly inefficient.

  • ESI(+) with Adduct Formation: To force ionization in ESI, we must intentionally add ammonium acetate or ammonium formate to the mobile phase. This drives the formation of stable [M+NH₄]⁺ adducts rather than relying on [M+H]⁺[3].

  • APCI(-) via In-Source Cleavage: Alternatively, Atmospheric Pressure Chemical Ionization (APCI) in negative mode offers a brilliant mechanistic workaround. Under negative APCI conditions, the ester undergoes in-source fragmentation, losing the alkyl group to yield a highly stable [M-alkyl]⁻ sulfonate anion[4]. For 3,4-Methylbenzenesulfonate, this generates the 3,4-dimethylbenzenesulfonate anion (m/z 185.0). Because most APIs do not ionize well in negative APCI, this mode effectively renders the API matrix "invisible," drastically reducing ion suppression.

Workflow Step1 API Matrix Containing Trace GTI (Sample Prep via Dissolution) Step2 Internal Standard (IS) Spiking (Self-Validating Recovery Check) Step1->Step2 Split Ionization Strategy Selection Step2->Split LC_ESI UHPLC-ESI(+)-MS/MS (Ammonium Adduct Formation) Split->LC_ESI Labile / Polar LC_APCI UHPLC-APCI(-)-MS/MS (In-Source Alkyl Cleavage) Split->LC_APCI High Matrix Suppression GC_MS Headspace GC-EI-MS (Thermal Volatilization) Split->GC_MS High Volatility Quant MRM Quantitation & Matrix Mitigation (Target: < 1.5 µg/day TTC) LC_ESI->Quant LC_APCI->Quant GC_MS->Quant

Fig 2: Analytical decision tree for GTI quantitation utilizing orthogonal MS methodologies.

Self-Validating Experimental Protocol: UHPLC-MS/MS

A robust analytical method must be self-validating. To account for matrix-induced ion suppression and extraction losses, this protocol utilizes a Stable Isotope-Labeled Internal Standard (SIL-IS), such as Methyl-d3 p-toluenesulfonate, spiked directly into the diluent.

Step-by-Step Methodology

Step 1: Diluent & Mobile Phase Preparation

  • Causality: Sulfonate esters are prone to hydrolysis in highly aqueous environments. Use a diluent of 50:50 (v/v) Water/Acetonitrile to balance API solubility and GTI stability[3].

  • Mobile Phase A: 10 mM Ammonium Acetate in LC-MS grade water. (Crucial for driving [M+NH₄]⁺ adduct formation in ESI mode).

  • Mobile Phase B: 100% LC-MS grade Methanol (Provides better peak shape for sulfonates than Acetonitrile)[5][6].

Step 2: Internal Standard (IS) Spiking

  • Prepare a stock solution of the SIL-IS at 1 µg/mL. Spike 10 µL of this IS into every 1 mL of sample and calibration standard.

  • Self-Validation Check: The peak area of the IS must not deviate by more than ±15% across all injections. A drop in IS area indicates matrix suppression, triggering an automatic normalization of the quantitative result.

Step 3: Sample Preparation

  • Accurately weigh 10.0 mg of the API into a 10 mL volumetric flask.

  • Add 5 mL of the IS-spiked diluent. Sonicate for 5 minutes at room temperature (avoid heating to prevent thermal degradation of the ester).

  • Make up to volume with diluent. Filter through a 0.22 µm PTFE syringe filter directly into an LC vial.

Step 4: UHPLC-MS/MS Execution

  • Column: Waters HSS T3 C18 (150 × 2.1 mm, 1.7 µm) maintained at 40 °C[7]. Causality: The T3 stationary phase provides enhanced retention for polar analytes while resisting phase collapse in highly aqueous initial gradients.

  • Gradient: Start at 5% B, hold for 1 min. Ramp to 95% B over 6 mins. Hold at 95% B for 2 mins to elute the heavy API matrix. Re-equilibrate at 5% B for 3 mins.

  • Flow Rate: 0.4 mL/min. Injection Volume: 5 µL.

Data Presentation & Method Parameters

Table 1: MRM Transitions & Ionization Causality

The following Multiple Reaction Monitoring (MRM) transitions are optimized for selectivity against complex API backgrounds.

AnalyteMethodPrecursor Ion (m/z)Product Ion (m/z)Causality / Mechanistic Rationale
3,4-Methylbenzenesulfonate ESI (+)218.1 [M+NH₄]⁺105.1Ammonium adduct formed due to lack of basic sites; fragments to the stable dimethylphenyl cation.
3,4-Methylbenzenesulfonate APCI (-)185.0 [M-CH₃]⁻121.0In-source cleavage of the alkyl group yields the stable sulfonate anion, bypassing API matrix suppression[4].
Methyl-d3-toluenesulfonate (IS) ESI (+)207.1 [M+NH₄]⁺91.0Stable isotope labeled internal standard ensures self-validating recovery tracking.
Table 2: Method Validation Parameters (Targeting TTC Compliance)

To comply with ICH M7, the method must be validated down to trace levels. Assuming a maximum daily API dose of 1 g, the 1.5 µ g/day TTC dictates a concentration limit of 1.5 ppm in the API.

ParameterAcceptance CriteriaTypical PerformanceJustification (E-E-A-T)
Limit of Quantitation (LOQ) ≤ 30% of TTC limit0.1 – 0.5 ppmEnsures robust quantitation well below the 1.5 µ g/day ICH M7 threshold[2][7].
Linearity (R²) ≥ 0.995> 0.999Validates the dynamic range across expected trace impurity levels (e.g., 5 to 500 µg/L)[6].
Spike Recovery 80% – 120%95% – 105%Confirms the absence of uncorrected matrix suppression; mathematically validated by the SIL-IS[7].
Method Precision (RSD) ≤ 10% at LOQ< 5.0%Demonstrates the self-validating stability of the chosen ionization mode and extraction protocol[8].

References

  • Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds Chromatography Online[Link][9]

  • Determination of Methyl p-Toluenesulfonate and Ethyl p-Toluenesulfonate in Vinpocetine by LC-MS/MS Chinese Journal of Pharmaceuticals[Link][5]

  • Recent Control and Testing Strategies for Genotoxic Impurities Veeprho[Link][7]

  • Simultaneous Determination of Five Genotoxic Aryl Sulfonate Impurities in Pharmaceuticals by LCMS-2050 Shimadzu[Link][6]

  • Screening of potentially genotoxic impurities in pharmaceuticals by LC-MS and CE-MS Utrecht University Repository (DSpace)[Link][4]

  • Direct Detection of a Sulfonate Ester Genotoxic Impurity by Atmospheric-Pressure Thermal Desorption–Extractive Electrospray–Mass Spectrometry Analytical Chemistry (ACS Publications)[Link][1]

  • Accurate and reliable quantitation of p-toluenesulfonates genotoxic impurities in an active pharmaceutical ingredient by HPLC-UV LCMS.cz[Link][2]

Sources

Technical Notes & Optimization

Troubleshooting

improving the yield of reactions using 3,4-Methylbenzenesulfonate

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize reaction yields when utilizing aryl sulfonate le...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize reaction yields when utilizing aryl sulfonate leaving groups—specifically 4-methylbenzenesulfonate (tosylate) and 3,4-dimethylbenzenesulfonate .

Because sulfonate anions are highly resonance-stabilized, they are exceptionally weak bases and phenomenally good leaving groups. However, researchers frequently encounter bottlenecks such as incomplete esterification, competing E2 elimination, or poor nucleophilic displacement. This guide bypasses generic advice to provide you with field-proven, mechanistically grounded solutions.

Part 1: FAQs – Mechanistic Insights & Yield Optimization

Q1: Why is my substitution yield low when using 4-methylbenzenesulfonate as a leaving group, despite complete esterification? A1: The most common culprit is competing E2 elimination. If your nucleophile is also a strong base (e.g., alkoxides, fluoride), it will readily abstract a β -hydrogen rather than attack the electrophilic carbon. Causality & Solution: You must decouple nucleophilicity from basicity. For example, when attempting nucleophilic fluorination, switching from a standard polar aprotic solvent to a tertiary alcohol like tert-amyl alcohol drastically improves yields. The partial positive charge of the polar protic solvent aids the fluoride ion by increasing its nucleophilicity (via weakening the ionic Cs–F bond) while simultaneously enhancing the leaving group ability of the sulfonate through hydrogen bonding[1].

Q2: What is the practical difference between using 4-methylbenzenesulfonate and 3,4-dimethylbenzenesulfonate? A2: While both function via the same mechanism, the addition of a second methyl group in 3,4-dimethylbenzenesulfonate slightly increases the electron-donating effect on the aromatic ring. This can fine-tune the stability of the leaving group, making it slightly less reactive than a standard tosylate. In complex syntheses, 3,4-dimethylbenzenesulfonate acts as a highly efficient leaving group that can prevent premature degradation of sensitive intermediates during multi-step nucleophilic substitutions[2].

Q3: Can these sulfonate groups serve dual functions in multi-step syntheses? A3: Yes. A prime example is the use of 2-ethoxyethyl 4-methylbenzenesulfonate in the synthesis of complex pharmaceuticals like Bilastine. The sulfonate moiety temporarily protects reactive hydroxyl or amino groups to prevent premature reactions. Once the molecular scaffold is assembled, it seamlessly transitions into a highly efficient leaving group, ensuring the correct assembly and high purity of the final product[3].

Part 2: Troubleshooting Workflows & Quantitative Data

When your substitution reaction fails, the error usually originates in either the Esterification Phase (incomplete activation) or the Displacement Phase (poor nucleophile reactivity or elimination).

Quantitative Solvent Effects on Yield

To illustrate the profound impact of solvent choice on difficult substitutions (such as fluoride displacement of a 4-methylbenzenesulfonate), consider the following data summarizing the optimization of fluoromethyl tosylate synthesis[1].

Table 1: Optimization of Nucleophilic Fluorination via Sulfonate Displacement

Solvent SystemFluoride SourceReaction ConditionsConversion (%)Isolated Yield (%)Mechanistic Observation
Acetonitrile (Polar Aprotic)CsF (5 eq)Conventional Heating~20%N/ATight ion pairing limits nucleophilicity; high elimination.
tert-Amyl Alcohol (Polar Protic)CsF (5 eq)Microwave, 120°C, 15 min100% 65% H-bonding weakens Cs-F bond and enhances leaving group.

Part 3: Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems. Do not proceed to the next step without passing the defined validation checkpoints.

Protocol A: Synthesis of 3,4-Dimethylbenzenesulfonate Esters

Objective: Convert an alcohol into a highly reactive sulfonate ester without forming alkyl chloride byproducts.

  • Setup: Dissolve the starting alcohol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Catalysis & Neutralization: Add anhydrous pyridine (1.5 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq).

    • Causality: Pyridine acts as an acid scavenger to neutralize the HCl byproduct. DMAP acts as a nucleophilic catalyst, forming a highly reactive N-sulfonylpyridinium intermediate that accelerates the reaction.

  • Addition: Cool the mixture to 0°C. Dropwise, add 3,4-dimethylbenzenesulfonyl chloride (1.1 eq) dissolved in DCM.

    • Causality: The reaction is highly exothermic. Cooling prevents the localized heating that leads to the displacement of the newly formed sulfonate by the chloride ions present in the solution.

  • Validation Checkpoint 1 (In-Process): After 2 hours, quench a 10 µL aliquot in 1 mL of 1:1 water/EtOAc. Run a TLC (UV and KMnO4 stain). The reaction is only complete when the starting alcohol spot is entirely absent. If it stalls, add an additional 0.05 eq of DMAP.

  • Work-up: Wash the organic layer successively with 1M HCl (to remove pyridine), saturated NaHCO3, and brine. Dry over MgSO4 and concentrate.

  • Validation Checkpoint 2 (Pre-Substitution): Dissolve 5 mg of the crude product in CDCl3 for 1 H NMR. The complete disappearance of the carbinol proton shift (typically 3.5–4.0 ppm) and the appearance of a downfield shift (4.5–5.0 ppm) confirms successful esterification. Proceeding with unreacted alcohol will poison the subsequent substitution step.

Protocol B: Microwave-Assisted Nucleophilic Substitution[1]

Objective: Displace the sulfonate group with a hard nucleophile (e.g., Fluoride) while suppressing E2 elimination.

  • Setup: In a microwave-safe vial, combine the sulfonate ester (0.28 mmol) and anhydrous CsF (1.4 mmol, 5 eq).

  • Solvent Addition: Add 5 mL of tert-amyl alcohol. Seal the vial.

  • Irradiation: Irradiate in a microwave reactor at 120°C for exactly 15 minutes.

  • Work-up & Validation Checkpoint 3: Remove the tert-amyl alcohol under reduced pressure. Triturate the resulting solid with diethyl ether.

    • Causality: Aqueous extraction of polar or volatile products often leads to massive yield losses. Trituration ensures the inorganic salts (CsF, Cs-sulfonate) remain insoluble.

  • Isolation: Filter the suspension and concentrate the filtrate to furnish the pure substituted product. Weigh the crude mass; if it exceeds the theoretical yield by >10%, residual salts are present, requiring a short silica plug filtration.

Part 4: Diagnostic Workflow Visualization

Below is the logical pathway you should follow when troubleshooting low yields in these reactions.

TroubleshootingWorkflow Start Suboptimal Substitution Yield CheckEster Analyze Esterification Step (Check NMR/TLC) Start->CheckEster Incomplete Incomplete Conversion to Sulfonate CheckEster->Incomplete Complete 100% Sulfonate Conversion CheckEster->Complete FixEster Add DMAP Catalyst & Maintain 0°C Incomplete->FixEster CheckSub Analyze Substitution Step (Check Crude Mass) Complete->CheckSub Elimination High E2 Elimination (Alkene Formation) CheckSub->Elimination NoReact Poor Nucleophile Reactivity (Starting Material Recovered) CheckSub->NoReact FixElim Switch to t-Amyl Alcohol (H-Bonding) Elimination->FixElim FixReact Use Microwave Heating & Phase Transfer Catalyst NoReact->FixReact

Caption: Diagnostic workflow for troubleshooting and optimizing aryl sulfonate leaving group reactions.

References

  • Buy 4-Methoxyphenyl 3,4-dimethylbenzenesulfonate (EVT-12329217). evitachem.com.
  • 2-Ethoxyethyl 4-methylbenzenesulfonate CAS 17178-11-9. watson-int.com.
  • A practical microwave method for the synthesis of fluoromethy 4-methylbenzenesulfonate in tert-amyl alcohol. nih.gov.

Sources

Optimization

Technical Support Center: Troubleshooting Sulfonate Ester Reactions

Welcome to the Technical Support Center for sulfonate ester synthesis and substitution workflows. While this guide addresses the specific dynamics of 3,4-dimethylbenzenesulfonate and related 4-methylbenzenesulfonate (tos...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for sulfonate ester synthesis and substitution workflows. While this guide addresses the specific dynamics of 3,4-dimethylbenzenesulfonate and related 4-methylbenzenesulfonate (tosylate) derivatives, the mechanistic troubleshooting principles provided here apply universally to aryl sulfonate leaving groups.

As a Senior Application Scientist, I have designed this guide to move beyond basic protocols. These compounds are highly valued in drug development because they convert poor hydroxyl leaving groups (-OH) into excellent, resonance-stabilized leaving groups without altering the stereochemistry of the carbon center[1]. However, the exceptional leaving-group ability of sulfonates makes them highly reactive, often leading to competing side reactions if the kinetic and thermodynamic environments are not strictly controlled.

Causality & Mechanisms of Side Product Formation

To successfully troubleshoot an experiment, you must understand the underlying causality of the side reactions. Sulfonate ester chemistry is a delicate balance of competing mechanistic pathways.

The Chlorination Pathway (Alkyl Chloride Formation)

When synthesizing a sulfonate ester using a sulfonyl chloride (e.g., 3,4-dimethylbenzenesulfonyl chloride) in the presence of a base like pyridine or triethylamine, hydrochloric acid (HCl) is generated as a byproduct. The base neutralizes the HCl, forming a chloride salt. If the reaction is not kept strictly at low temperatures (e.g., 0 °C), these dissolved chloride ions act as nucleophiles. Because the newly formed sulfonate is an exceptional leaving group, the chloride ion can displace it via an SN2 mechanism, yielding an unintended alkyl chloride[2]. This is particularly prevalent when the substrate has electron-withdrawing groups that activate the benzylic or aliphatic position[2].

The Elimination Pathway (Alkene Formation)

During the subsequent nucleophilic substitution phase, you may observe alkene side products. This occurs because many strong nucleophiles (like alkoxides or amines) are also strong bases. When reacting with secondary or tertiary sulfonate esters, the E2 (bimolecular elimination) or E1 (unimolecular elimination) pathways compete directly with the desired SN2/SN1 substitution[3].

The Hydrolysis Pathway (Alcohol Reversion)

Sulfonate esters are highly sensitive to moisture. If water is present in the solvent or introduced during the workup, it can act as a nucleophile, hydrolyzing the sulfonate ester back into the original alcohol (often with an inversion of stereochemistry if proceeding via SN2)[1].

Troubleshooting Guides & FAQs

Q: Why am I recovering alkyl chlorides instead of my target sulfonate ester? A: This is a classic kinetic vs. thermodynamic issue. The chloride ion generated during the esterification is displacing your newly formed sulfonate[4]. Troubleshooting Action: Ensure your reaction is strictly maintained at 0 °C to -10 °C. At low temperatures, the sulfonylation is fast, but the subsequent chloride displacement is kinetically frozen. Additionally, using a non-polar solvent or a base that forms an insoluble chloride salt can reduce the concentration of nucleophilic Cl⁻ in solution[2].

Q: My subsequent substitution reaction is yielding mostly alkenes. How do I favor the SN2 product? A: Your nucleophile is acting as a base, triggering an E2 elimination[3]. Troubleshooting Action: If possible, switch to a less basic, more polarizable nucleophile (e.g., using a thioether or an azide instead of an alkoxide). Alternatively, lower the reaction temperature or change the solvent to a polar aprotic solvent (like DMF or DMSO) to enhance the nucleophilicity of your reagent without increasing its basicity.

Q: I observe a complete loss of stereochemical purity in my final product. Why? A: The conversion of an alcohol to a sulfonate ester strictly retains the original stereochemistry[1]. However, if your substrate is a secondary or tertiary carbon, the subsequent substitution might be proceeding via an SN1 mechanism (forming a planar carbocation) rather than the desired SN2 mechanism[3]. Troubleshooting Action: Ensure you are using a high concentration of a strong nucleophile and an aprotic solvent to force the bimolecular (SN2) pathway, which guarantees a single inversion of stereochemistry[1].

Quantitative Data: Side Product Profiles

Side Product TypePrimary CauseMechanistic PathwayMitigation Strategy
Alkyl Chlorides High Cl⁻ concentration from sulfonyl chloride reagentSN2 displacement by Cl⁻Maintain T < 0 °C; use bases that form insoluble salts.
Alkenes Highly basic nucleophiles or tertiary substratesE2 or E1 EliminationUse less basic nucleophiles; avoid tertiary sulfonates.
Hydrolyzed Alcohols Trace water in solvents or prolonged aqueous workupSolvolysis (SN1/SN2)Use strictly anhydrous solvents; minimize aqueous workup time.
Pyridinium Salts Pyridine acting as a nucleophile instead of just a baseSN2 displacement by PyridineSubstitute pyridine with a sterically hindered base (e.g., DIPEA).

Experimental Protocols

Protocol A: Synthesis of Sulfonate Esters (Minimizing Chlorination)

This self-validating protocol uses strict temperature control to kinetically trap the ester and prevent chloride substitution.

  • Preparation: Flame-dry a round-bottom flask under inert gas (Argon or N₂).

  • Dissolution: Dissolve 1.0 equivalent of the starting alcohol in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Base Addition: Add 2.0 equivalents of anhydrous triethylamine (or pyridine). Stir for 5 minutes.

  • Cooling (Critical Step): Submerge the flask in an ice-brine bath and allow the internal temperature to reach exactly 0 °C. Causality: Halting the thermal energy prevents the activation energy required for Cl⁻ SN2 attack[2].

  • Reagent Addition: Dissolve 1.2 equivalents of the sulfonyl chloride (e.g., 3,4-dimethylbenzenesulfonyl chloride) in a small volume of DCM. Add this solution dropwise over 30 minutes using a syringe pump.

  • Monitoring: Stir at 0 °C for 2–4 hours. Monitor via TLC until the alcohol is consumed. Do not let the reaction warm to room temperature.

  • Workup: Quench with ice-cold saturated NaHCO₃. Extract with cold DCM. Wash the organic layer with ice-cold brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure at < 25 °C.

Protocol B: Nucleophilic Substitution of the Sulfonate Ester
  • Preparation: Dissolve the freshly prepared sulfonate ester in a polar aprotic solvent (e.g., anhydrous DMF) at 0.1 M.

  • Nucleophile Addition: Add 1.5 to 2.0 equivalents of the desired nucleophile (e.g., Sodium Azide).

  • Reaction: Stir at room temperature (or mildly heat to 40 °C if sterically hindered). Note: Excessive heating promotes E2 elimination.

  • Isolation: Quench with water to precipitate the product or extract with an organic solvent (e.g., Ethyl Acetate). Wash thoroughly with water to remove DMF and unreacted salts.

Reaction Pathway Visualization

The following diagram illustrates the divergent pathways of sulfonate ester synthesis and the competing side reactions.

SulfonatePathways ROH Starting Alcohol (ROH) Ester Sulfonate Ester (Target Intermediate) ROH->Ester Base -HCl TsCl Sulfonyl Chloride TsCl->Ester Target Substituted Product (Nu-R) Ester->Target Nucleophile (Nu⁻) (SN2/SN1) RCl Alkyl Chloride (Chlorination) Ester->RCl Cl⁻ attack (T > 0°C) Alkene Alkene (Elimination) Ester->Alkene Basic Nu⁻ (E2/E1) ROH2 Alcohol (Hydrolysis) Ester->ROH2 H2O (Solvolysis)

Reaction pathways of sulfonate esters highlighting target substitution vs. common side products.

References

  • Ch8 : Tosylates - University of Calgary Source: University of Calgary URL:[Link]

  • Tosylate displacement reaction : r/OrganicChemistry Source: Reddit URL:[Link]

  • Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates Source: National Institutes of Health (PMC) URL:[Link]

  • 17.6: Reactions of Alcohols Source: Chemistry LibreTexts URL:[Link]

  • Mesylates and Tosylates with Practice Problems Source: Chemistry Steps URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Unreacted 3,4-Dimethylbenzenesulfonyl Chloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter workflows compromised by unreacted electrophiles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter workflows compromised by unreacted electrophiles. This guide provides authoritative troubleshooting strategies for removing unreacted 3,4-dimethylbenzenesulfonyl chloride (as well as related derivatives like 4-methylbenzenesulfonyl chloride/tosyl chloride) from reaction mixtures.

Due to its lipophilicity and steric hindrance, standard aqueous workups often fail to clear this electrophile, leading to downstream contamination, false positives in biological assays, and failed analytical quality control[1]. This guide is designed to help researchers and drug development professionals understand the causality behind these failures and implement self-validating protocols to ensure absolute product purity.

Part 1: Troubleshooting FAQs (The Causality of Contamination)

Q1: Why is 3,4-dimethylbenzenesulfonyl chloride so difficult to remove using a standard water or brine wash? A1: Sulfonyl chlorides are inherently lipophilic. The addition of methyl groups on the benzene ring (specifically the 3,4-dimethyl substitution pattern) increases the electron density and steric bulk around the sulfonyl group[1]. This steric shielding significantly reduces its susceptibility to hydrolysis compared to unsubstituted benzenesulfonyl chloride. Consequently, during a standard aqueous workup, the unreacted starting material remains thermodynamically favored to partition into the organic layer rather than hydrolyzing into the water-soluble sulfonic acid.

Q2: I performed a basic wash with saturated NaHCO₃, but the sulfonyl chloride persists in my NMR. Why? A2: While NaHCO₃ effectively neutralizes the sulfonic acid byproduct, the biphasic nature of a standard liquid-liquid extraction limits the contact area between the aqueous base and the organic-soluble sulfonyl chloride. The hydrolysis rate at the phase boundary is simply slower than the time typically taken for a separatory funnel extraction [2]. To drive complete removal, you must use a nucleophilic quenching agent that operates homogeneously within the organic phase before the extraction step.

Q3: What is the most reliable chemical quenching method? A3: The DMEDA Quench is the industry gold standard. By adding N,N-dimethylethylenediamine (DMEDA) directly to the organic phase, the primary amine end of DMEDA rapidly and homogeneously reacts with the unreacted sulfonyl chloride to form a sulfonamide. Because DMEDA contains a tertiary amine tail, the resulting sulfonamide adduct is highly basic. A subsequent dilute HCl wash protonates this tertiary amine, forcing the entire adduct into the aqueous layer while your neutral target product remains in the organic layer.

Q4: When should I consider using a scavenger resin instead of liquid-liquid extraction? A4: Solid-phase scavenger resins (e.g., PS-Trisamine) are essential when your target product is sensitive to acidic or basic aqueous conditions, or when you are performing high-throughput parallel synthesis [4]. The resin covalently binds the unreacted sulfonyl chloride, allowing you to simply filter away the impurity without exposing your product to a harsh phase separation.

Part 2: Quantitative Data & Method Comparison

To optimize your workflow, compare the physicochemical parameters of the standard removal strategies.

Removal StrategyReagent UsedReaction PhaseTime RequiredPost-Quench WorkupBest Used For
Mild Hydrolysis Pyridine / H₂O / NaHCO₃Biphasic2–12 HoursAqueous extractionSmall-scale, non-hindered sulfonyl chlorides.
Amine Quench N,N-dimethylethylenediamineHomogeneous15–30 Mins1M HCl aqueous washHighly lipophilic/hindered chlorides (e.g., 3,4-dimethyl) [3].
Solid-Phase Scavenging PS-Trisamine ResinHeterogeneous1–2 HoursSimple filtrationAcid-sensitive products, high-throughput libraries [4].

Part 3: Self-Validating Experimental Protocols

Every protocol must be treated as a self-validating system. Do not proceed to the next step without confirming the success of the previous one.

Protocol A: The DMEDA Quench & Acid Wash

Mechanism: Homogeneous nucleophilic attack followed by pH-driven phase partitioning.

  • Homogeneous Quenching: To the crude reaction mixture (typically in CH₂Cl₂ or EtOAc), add 2.0 equivalents of N,N-dimethylethylenediamine (DMEDA) relative to the suspected remaining 3,4-dimethylbenzenesulfonyl chloride.

  • Incubation & Validation: Stir at room temperature for 30 minutes.

    • Self-Validation Check: Spot the mixture on a TLC plate against a reference standard of the starting sulfonyl chloride. The highly mobile electrophile spot should completely disappear, replaced by a baseline-retained spot (the highly polar DMEDA-sulfonamide adduct).

  • Acidic Partitioning: Transfer the mixture to a separatory funnel. Add an equal volume of 1M HCl (aqueous). Shake vigorously and vent.

    • Self-Validation Check: Test the aqueous layer with pH paper. It must be pH < 2. If it is not, the tertiary amine of the adduct will not fully protonate, and the impurity will bleed back into the organic layer. Add more 1M HCl if necessary.

  • Separation: Collect the organic layer. Wash once with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Your product is now free of the sulfonyl chloride.

Protocol B: Solid-Phase Scavenging (PS-Trisamine)

Mechanism: Covalent immobilization of the electrophile onto a macroscopic polymer matrix.

  • Resin Swelling: Dilute the crude reaction mixture in a solvent that swells polystyrene well (e.g., CH₂Cl₂, THF, or DMF).

  • Scavenging: Add 3.0 to 4.0 equivalents of PS-Trisamine resin (loading typically ~3-4 mmol/g). Stir gently (do not use a magnetic stir bar at high speeds, as it will mechanically crush the resin beads; use an orbital shaker or overhead stirrer) for 2 hours at room temperature [4].

  • Filtration & Validation: Filter the mixture through a sintered glass funnel. Wash the resin bed with 2 column volumes of the reaction solvent to elute any trapped product.

    • Self-Validation Check: Perform an LC-MS analysis of the filtrate. The mass corresponding to the unreacted 3,4-dimethylbenzenesulfonyl chloride (m/z ~204) [1] should be entirely absent.

Part 4: Visual Workflows

Diagram 1: Decision Matrix for Sulfonyl Chloride Removal

Use this logic tree to select the optimal purification strategy based on your product's chemical stability.

G Start Unreacted 3,4-Dimethylbenzenesulfonyl Chloride in Mixture Q1 Is the desired product acid-stable and lipophilic? Start->Q1 MethodA Method A: DMEDA Quench (Amine Scavenging) Q1->MethodA Yes Q2 Is the reaction scaled for high-throughput? Q1->Q2 No MethodB Method B: Solid-Phase Scavenger Resin (PS-Trisamine) Q2->MethodB Yes MethodC Method C: Mild Hydrolysis (NaHCO3 / Pyridine) Q2->MethodC No

Caption: Decision tree for selecting the optimal unreacted sulfonyl chloride removal strategy.

Diagram 2: Chemical Workflow of the DMEDA Quench

Visualizing the phase-partitioning causality of the DMEDA protocol.

G RSO2Cl Unreacted Sulfonyl Chloride (R-SO2Cl) DMEDA Add N,N-dimethylethylenediamine (DMEDA) RSO2Cl->DMEDA Sulfonamide Highly Basic Sulfonamide Adduct DMEDA->Sulfonamide Rapid Reaction AcidWash Aqueous Acid Wash (1M HCl) Sulfonamide->AcidWash Aqueous Adduct in Aqueous Layer (Discard) AcidWash->Aqueous Protonation Organic Pure Product in Organic Layer AcidWash->Organic Phase Separation

Caption: Mechanism of action for the DMEDA quench and subsequent pH-driven phase separation.

References

  • National Center for Biotechnology Information (PubChem). "3,4-Dimethylbenzenesulfonyl chloride | C8H9ClO2S - PubChem". NIH. URL:[Link]

  • Hari, A.; Miller, B. L. "Exploiting Differences in Solution vs Solid-Supported Reactivity for the Synthesis of Sulfonic Acid Derivatives". Organic Letters (ACS Publications). URL: [Link]

Optimization

Technical Support Center: Stability &amp; Troubleshooting for 3,4-Substituted and 4-Methylbenzenesulfonate Derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges regarding the hydrolytic and solvolytic instability of reactive sulfonate esters.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges regarding the hydrolytic and solvolytic instability of reactive sulfonate esters. Derivatives such as 3,4-dimethylbenzenesulfonate and 4-methylbenzenesulfonate (tosylate) are highly potent electrophiles. While this makes them excellent leaving groups for synthetic chemistry and drug development, it also renders them highly susceptible to premature decomposition.

This guide provides field-proven insights into the causality of their degradation, self-validating protocols for their isolation, and authoritative troubleshooting steps to ensure experimental integrity.

Core Mechanisms of Decomposition

The fundamental cause of benzenesulfonate ester decomposition lies in the extreme electrophilicity of the alpha-carbon. Because the sulfonate anion is a thermodynamically stable leaving group, the adjacent carbon is highly prone to nucleophilic attack. This leads to promiscuous deprotection, non-specific alkylation, and rapid solvolysis when exposed to protic environments[1].

G A Benzenesulfonate Derivative B Aqueous Hydrolysis A->B H2O, pH/Heat C Alcoholic Solvolysis A->C R-OH D Nucleophilic Attack A->D Nu- (e.g., Halides)

Caption: Decomposition pathways of benzenesulfonate derivatives.

Quantitative Stability Profiles

Understanding the relative stability of different sulfonate esters is critical for experimental design. The tables below summarize the stability of various protecting groups against common laboratory conditions and the risks associated with solvolysis.

Table 1: Comparative Stability of Sulfonate Esters

Ester Group Stability to Acids Stability to Bases Stability to Nucleophiles
Isopropyl (iPr) Poor (Cleaved by TFA) Moderate Moderate
Isobutyl (iBu) Good Poor Poor (Sensitive to Nu-)
Neopentyl (Neo) Poor (Cleaved by hot acid) Good Excellent (Sterically hindered)
Phenyl (Ph) Good Poor (Cleaved by base) Excellent
Trichloroethyl (TCE) Excellent Poor Good (Reacts with basic Nu-)

Data synthesized from profiling studies on sulfonate ester lability[1].

Table 2: Solvolysis Risk During API Salt Formation

Solvent System Temperature Reaction Type Observation / Conversion Rate
Methanesulfonic acid + Dry Methanol 40–60 °C Esterification Appreciable ester formation
Methanesulfonic acid + Dry Ethanol 70 °C Esterification 0.3–1.0% conversion within 24h
API Sulfonate Salt + THF (Non-alcoholic) Any Solvolysis Undetectable ester formation

Kinetic data demonstrating the risk of anhydrous alcohols[2].

Frequently Asked Questions & Troubleshooting

Q1: Why do my 3,4-substituted benzenesulfonate esters spontaneously degrade during storage? A1: The degradation is driven by ambient moisture acting as a nucleophile. Because the alpha-carbon is highly electrophilic, even trace amounts of water will initiate hydrolysis, converting the ester back into the sulfonic acid and corresponding alcohol. To prevent this, compounds must be stored under strictly anhydrous conditions (e.g., in a desiccator or under argon) at -20 °C[1].

Q2: During the synthesis of an API sulfonate salt, how can I minimize the formation of toxic sulfonate ester impurities? A2: Sulfonate esters form when anhydrous alcohols come into contact with sulfonic acids under elevated temperatures or prolonged contact times. To troubleshoot this:

  • Solvent Choice: Use non-protic solvents (e.g., THF) whenever possible.

  • Stoichiometry: Use an exact stoichiometry or a slight excess of the API base to completely eliminate unreacted sulfonic acid.

  • Competitive Hydrolysis: If an alcoholic solvent is mandatory, include water in the salt formation procedure. Water competitively minimizes the concentration of protonated alcohol, leveraging the fact that hydrolysis rates are significantly faster than ester formation rates[2].

Q3: My sulfonate ester degrades during column chromatography. How can I prevent this? A3: Standard silica gel is slightly acidic. For secondary sulfonates (like isopropyl esters), this acidity promotes the formation of a stabilized secondary carbocation, leading to rapid degradation on the column[1]. Solution: Pre-neutralize your silica gel with 1% triethylamine (TEA) before loading your sample, or switch to a sterically hindered protecting group (such as neopentyl or isobutyl sulfonates) which exhibit higher stability[1].

Q4: Are there specific structural modifications that improve the stability of benzenesulfonate derivatives for biological assays? A4: Yes. Research into benzenesulfonate scaffolds for anticancer activity demonstrates that intermediate tosylates can be rendered resistant to hydrolysis in aqueous environments by introducing specific substituents (e.g., ortho-methoxy groups on the phenyl ring). These modifications sterically shield the electrophilic center while maintaining biological efficacy.

Step-by-Step Methodologies

To ensure a self-validating system where degradation is minimized, follow this standardized protocol for the isolation and storage of reactive benzenesulfonate derivatives.

Protocol: Anhydrous Isolation of Benzenesulfonate Esters

Step 1: Reaction Quenching Causality: Unreacted sulfonyl chlorides or acidic byproducts will catalyze the decomposition of the newly formed ester. Action: Quench the reaction mixture by slowly adding a cold (0–5 °C) saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH reaches 7–8. Maintain the temperature below 5 °C to prevent base-catalyzed hydrolysis.

Step 2: Liquid-Liquid Extraction Causality: Protic solvents (like methanol or isopropanol) induce rapid solvolysis. Action: Extract the aqueous layer using a strictly non-protic organic solvent (e.g., dichloromethane or ethyl acetate). Perform the extraction in triplicate to ensure maximum recovery.

Step 3: Drying Causality: Residual water in the organic phase will cause slow hydrolysis during the concentration step. Action: Dry the combined organic phases over anhydrous sodium sulfate (Na₂SO₄) for 15 minutes. Filter the suspension to remove the drying agent.

Step 4: Concentration Causality: Thermal degradation occurs at elevated temperatures. Action: Concentrate the solvent under reduced pressure using a rotary evaporator. Ensure the water bath temperature does not exceed 30 °C.

Step 5: Storage Causality: Oxygen and ambient humidity compromise long-term stability. Action: Transfer the purified ester to a dry, amber vial. Flush the headspace with argon gas, seal tightly with a PTFE-lined cap, and store at -20 °C.

W S1 1. Quench (pH 7-8 Buffer) S2 2. Extract (Non-protic Solvent) S1->S2 S3 3. Dry (Anhydrous Na2SO4) S2->S3 S4 4. Store (-20°C, Argon) S3->S4

Caption: Step-by-step isolation workflow to prevent sulfonate ester degradation.

References

  • Source: nih.
  • Source: acs.
  • Source: mdpi.

Sources

Reference Data & Comparative Studies

Validation

A Comprehensive Guide: Advantages of Aryl Sulfonates (4-Methylbenzenesulfonate &amp; 3,4-Dimethylbenzenesulfonate) over Mesylate in Synthesis and Drug Development

For researchers and process chemists, the selection of a sulfonate leaving group or counterion is a critical decision that dictates the scalability, analytical traceability, and overall success of a synthetic route. Whil...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and process chemists, the selection of a sulfonate leaving group or counterion is a critical decision that dictates the scalability, analytical traceability, and overall success of a synthetic route. While methanesulfonate (mesylate) remains a ubiquitous choice due to its high reactivity, aryl sulfonates—specifically 4-methylbenzenesulfonate (tosylate) and its sterically tuned analogs like 3,4-dimethylbenzenesulfonate —offer profound physicochemical and mechanistic advantages.

This guide objectively compares these systems, providing experimental data, mechanistic causality, and self-validating protocols to help drug development professionals optimize their synthetic workflows.

Physicochemical Properties and Handling Stability

The physical state of a reagent fundamentally impacts its utility in large-scale drug development. Methanesulfonyl chloride (MsCl), the precursor to mesylates, is a dense, highly toxic, and moisture-sensitive liquid. Its high vapor pressure poses inhalation risks, and liquid transfers are inherently prone to atmospheric moisture exposure, leading to rapid hydrolysis into methanesulfonic acid.

Conversely, aryl sulfonyl chlorides (such as 4-methylbenzenesulfonyl chloride and 3,4-dimethylbenzenesulfonyl chloride) are stable, crystalline solids at room temperature .

  • Causality: The extended molecular weight and planar aromatic stacking of aryl sulfonates increase their melting points. As solids, they can be weighed directly on a benchtop balance, ensuring precise stoichiometric control and minimizing hydrolytic degradation during transfer.

  • Downstream Purification: Aryl sulfonate esters frequently crystallize out of solution. This allows chemists to purify intermediates via simple recrystallization, bypassing solvent-heavy and time-consuming silica gel chromatography required for typically oily mesylate esters .

Analytical Traceability: The UV Chromophore Advantage

A major bottleneck in synthetic chemistry is real-time reaction monitoring. Mesylates lack a conjugated π -system, rendering them transparent to standard ultraviolet (UV) detectors (e.g., 254 nm). Tracking mesylate formation requires destructive chemical stains (like KMnO₄) or specialized, expensive detectors (ELSD or CAD).

Aryl sulfonates solve this problem intrinsically. The benzene ring in 3,4-dimethylbenzenesulfonate acts as a strong UV chromophore.

  • Causality: The π→π∗ electronic transitions within the aromatic ring absorb strongly in the UV spectrum. This allows researchers to monitor reaction progress precisely via standard UV-TLC or HPLC, preventing product loss and over-reaction.

Chemoselectivity and Steric Control

When functionalizing complex active pharmaceutical ingredients (APIs) containing multiple hydroxyl groups, chemoselectivity is paramount. Mesyl chloride is a small, unhindered electrophile that reacts indiscriminately, often yielding complex mixtures of poly-mesylated products.

Aryl sulfonates offer exquisite steric control. The bulky aromatic ring creates a high activation energy barrier for nucleophilic attack by sterically hindered secondary alcohols. Consequently, reagents like 3,4-dimethylbenzenesulfonyl chloride funnel the reaction almost exclusively toward less hindered primary alcohols.

G Substrate Diol Substrate (1° & 2° OH) Aryl Aryl Sulfonyl Chloride (3,4-Dimethyl / 4-Methyl) Substrate->Aryl Steric Bulk Alkyl Mesyl Chloride (MsCl) Substrate->Alkyl Small Size ProdAryl High Yield Selective 1°-Sulfonate Aryl->ProdAryl Chemoselective ProdAlkyl Complex Mixture (1° & 2° Sulfonates) Alkyl->ProdAlkyl Poor Selectivity

Fig 1: Chemoselectivity pathways of aryl sulfonates vs. mesylates in diol substrates.

Pharmaceutical Salt Selection

In drug formulation, converting a basic API into a salt improves aqueous solubility and bioavailability. While mesylate salts are widely used, they frequently suffer from high hygroscopicity, leading to powder caking and polymorphic instability over time.

Aryl sulfonates (such as tosylates) generally yield highly crystalline salts with superior thermodynamic stability, lower moisture uptake, and excellent powder flow properties . The hydrophobic nature of the methyl-substituted benzene ring repels atmospheric moisture, effectively protecting the API formulation during long-term storage.

Quantitative Data Comparison

The following table summarizes the experimental metrics that define the operational advantages of aryl sulfonates over mesylates.

Table 1: Quantitative and Qualitative Comparison of Sulfonate Groups

Property / MetricMethanesulfonate (Mesylate)4-Methylbenzenesulfonate3,4-Dimethylbenzenesulfonate
Physical State (Precursor) Liquid (MsCl)Solid (TsCl)Solid
UV Absorbance (λmax) None (Transparent)~225 nm, 260 nm (Strong)~230 nm, 265 nm (Strong)
Relative Reactivity ( krel​ ) 1.000.70~0.65
1° vs 2° Chemoselectivity Low (< 2:1 ratio)High (> 15:1 ratio)Very High (> 20:1 ratio)
Typical Product State Oil / AmorphousCrystalline SolidCrystalline Solid

Experimental Protocol: Self-Validating Chemoselective Sulfonylation

The following protocol details the selective protection of a primary alcohol in the presence of a secondary alcohol using an aryl sulfonyl chloride. This workflow is designed as a self-validating system , ensuring empirical confirmation of success at each phase.

Reagents: Diol substrate (1.0 equiv), 3,4-Dimethylbenzenesulfonyl chloride (1.05 equiv), Anhydrous Pyridine (2.0 equiv), Dichloromethane (DCM).

  • Substrate Dissolution & Baseline Check:

    • Action: Dissolve the diol substrate in anhydrous DCM (0.2 M) under an inert nitrogen atmosphere. Spot the baseline on a TLC plate.

    • Causality: Anhydrous conditions prevent the competitive hydrolysis of the sulfonyl chloride.

  • Base Addition & Thermal Control:

    • Action: Add anhydrous pyridine (2.0 equiv) and cool the reaction flask to 0 °C using an ice bath.

    • Causality: Pyridine acts as both an acid scavenger (neutralizing HCl byproduct) and a nucleophilic catalyst. Cooling to 0 °C suppresses the kinetic energy of the system, preventing the less reactive secondary alcohol from overcoming its activation energy barrier.

  • Reagent Introduction:

    • Action: Add the 3,4-dimethylbenzenesulfonyl chloride (1.05 equiv) portion-wise as a solid over 10 minutes.

    • Causality: Solid addition allows for a controlled, gradual dissolution, preventing thermal spikes (exotherms) that could degrade the reagent or force unselective side reactions.

  • Reaction Monitoring (Self-Validation Step):

    • Action: Stir at 0 °C for 2 hours. Analyze the reaction via TLC under 254 nm UV light.

    • Self-Validation: The appearance of a new, strongly UV-active spot confirms the successful covalent attachment of the aryl sulfonate chromophore. The disappearance of the starting material spot validates reaction completion. If UV activity is absent, the coupling has failed.

  • Workup and Crystallization:

    • Action: Quench the reaction with cold 1M HCl to protonate and remove residual pyridine into the aqueous layer. Extract the organic layer, dry over MgSO₄, and concentrate in vacuo. Recrystallize the crude residue from an ethanol/water mixture.

    • Self-Validation: The formation of distinct crystals upon cooling confirms the high purity and structural integrity of the aryl sulfonate product, bypassing the need for chromatography .

References

  • Master Organic Chemistry. "Tosylates And Mesylates." Master Organic Chemistry,[Link]

  • National Institutes of Health (NIH). "Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest." PubMed Central,[Link]

  • MDPI. "Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates." Molecules,[Link]

Comparative

Spectroscopic Analysis for the Confirmation of 3,4-Methylbenzenesulfonates: A Comparative Guide

The Analytical Challenge: Ensuring Regiochemical Integrity The synthesis of 3,4-methylbenzenesulfonates often involves the reaction of 3,4-dimethylphenol or a related precursor with a sulfonylating agent. A primary analy...

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Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Challenge: Ensuring Regiochemical Integrity

The synthesis of 3,4-methylbenzenesulfonates often involves the reaction of 3,4-dimethylphenol or a related precursor with a sulfonylating agent. A primary analytical challenge lies in confirming the regiochemistry of the sulfonation. Spectroscopic methods provide the necessary tools to elucidate the precise substitution pattern on the benzene ring, ensuring the desired isomer has been formed.

A Comparative Overview of Spectroscopic Techniques

Technique Information Provided Strengths Limitations
¹H & ¹³C NMR Detailed structural information, including the number and connectivity of protons and carbons. Crucial for confirming regiochemistry.Provides unambiguous structural elucidation. Quantitative capabilities.Lower sensitivity compared to MS. Can be time-consuming.
Infrared (IR) Spectroscopy Identification of functional groups present in the molecule.Fast and simple to perform. Good for a quick check of the presence of the sulfonate group.Provides limited structural information. Not ideal for distinguishing between isomers.
Mass Spectrometry (MS) Provides the molecular weight of the compound and information about its fragmentation pattern.High sensitivity. Can detect trace amounts of the product.Often requires coupling with a separation technique (e.g., LC, GC) for complex mixtures. Fragmentation can sometimes be complex to interpret.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is the most powerful technique for the unambiguous structural confirmation of 3,4-methylbenzenesulfonates. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can piece together the molecular puzzle.

¹H NMR Spectroscopy: Mapping the Proton Environment

Expected ¹H NMR Spectral Features for a 3,4-Methylbenzenesulfonate:

The aromatic region of the ¹H NMR spectrum is particularly diagnostic for confirming the 1,2,4-trisubstituted pattern of a 3,4-methylbenzenesulfonate.

  • Aromatic Protons (Ar-H): You can expect to see three distinct signals in the aromatic region, typically between δ 7.0 and 8.0 ppm.[3][4][5] The electron-withdrawing nature of the sulfonate group will shift the adjacent protons downfield.[3][4] The splitting pattern of these protons will be indicative of their relative positions. For a 3,4-disubstituted pattern, one would expect to see a singlet, a doublet, and another doublet, or a more complex pattern depending on the coupling constants.

  • Methyl Protons (-CH₃): Two distinct singlets are expected for the two methyl groups attached to the benzene ring, typically in the upfield region around δ 2.2-2.6 ppm.[6]

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Expected ¹³C NMR Spectral Features for a 3,4-Methylbenzenesulfonate:

The ¹³C NMR spectrum provides complementary information to the ¹H NMR, revealing the number and electronic environment of the carbon atoms.

  • Aromatic Carbons (Ar-C): Six distinct signals are expected in the aromatic region, typically between δ 110 and 160 ppm.[3][4] The carbons directly attached to the sulfonate group and the methyl groups (quaternary carbons) will have distinct chemical shifts.[3][4]

  • Methyl Carbons (-CH₃): Two signals in the upfield region (typically δ 15-25 ppm) corresponding to the two methyl carbons.[7][8]

Experimental Protocol for NMR Analysis

Sample Preparation:

  • Dissolve 5-10 mg of the purified 3,4-methylbenzenesulfonate in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (¹H NMR):

  • Spectrometer: 400 MHz or higher for better resolution.

  • Pulse Sequence: Standard single-pulse experiment.

  • Number of Scans: 8-16 scans are typically sufficient.

  • Relaxation Delay: 1-2 seconds.

Instrument Parameters (¹³C NMR):

  • Spectrometer: 100 MHz or higher.

  • Pulse Sequence: Proton-decoupled experiment (e.g., zgpg30).

  • Number of Scans: 1024 or more scans may be needed due to the lower natural abundance of ¹³C.

  • Relaxation Delay: 2-5 seconds.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Dissolve Sample in Deuterated Solvent B Transfer to NMR Tube A->B C Acquire ¹H NMR Spectrum B->C D Acquire ¹³C NMR Spectrum E Process Spectra (FT, Phasing, Baseline Correction) D->E F Assign Signals & Confirm Structure E->F

Caption: NMR analysis workflow for 3,4-methylbenzenesulfonates.

Infrared (IR) Spectroscopy: A Quick Functional Group Check

IR spectroscopy is an excellent first-pass technique to quickly confirm the presence of key functional groups in the synthesized 3,4-methylbenzenesulfonate.

Expected IR Absorption Bands for a 3,4-Methylbenzenesulfonate:

  • S=O Stretching: The most characteristic bands for a sulfonate group are the asymmetric and symmetric stretching vibrations of the S=O bonds. These appear as two strong absorptions, typically around 1350-1400 cm⁻¹ and 1150-1200 cm⁻¹.

  • S-O Stretching: A strong absorption for the S-O single bond is expected in the range of 900-1000 cm⁻¹.

  • Aromatic C-H Stretching: A weak to medium absorption just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹) is indicative of C-H bonds on the aromatic ring.[5][9][10]

  • Aromatic C=C Stretching: Several medium to weak absorptions in the 1450-1600 cm⁻¹ region are characteristic of the benzene ring.[9][10][11]

  • C-H Bending (Out-of-Plane): The pattern of C-H out-of-plane bending bands in the 675-900 cm⁻¹ region can sometimes provide clues about the substitution pattern of the aromatic ring.[9]

Experimental Protocol for IR Analysis (ATR)

Sample Preparation:

  • Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean.

  • Place a small amount of the solid 3,4-methylbenzenesulfonate sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Instrument Parameters (FT-IR):

  • Spectrometer: A Fourier Transform Infrared (FT-IR) spectrometer with an ATR accessory.

  • Spectral Range: Typically 4000 to 400 cm⁻¹.

  • Resolution: 4 cm⁻¹ is generally sufficient.

  • Number of Scans: 16 to 32 scans are averaged to improve the signal-to-noise ratio.

  • Background: A background spectrum of the empty ATR crystal is recorded and automatically subtracted from the sample spectrum.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Place Sample on ATR Crystal B Acquire IR Spectrum A->B C Identify Characteristic Functional Group Bands B->C

Caption: IR analysis workflow using an ATR accessory.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is a highly sensitive technique that provides the molecular weight of the 3,4-methylbenzenesulfonate, confirming its elemental composition. The fragmentation pattern can also offer structural clues.

Expected Mass Spectral Features for a 3,4-Methylbenzenesulfonate:

  • Molecular Ion (M⁺): The mass spectrum should show a peak corresponding to the molecular weight of the 3,4-methylbenzenesulfonate. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula.

  • Fragmentation Pattern: Benzenesulfonates often exhibit characteristic fragmentation patterns.[12] A common fragmentation pathway involves the loss of SO₂ (64 Da).[12] Another potential fragmentation is the cleavage of the C-S bond.

Experimental Protocol for MS Analysis (Direct Infusion ESI)

Sample Preparation:

  • Prepare a dilute solution of the 3,4-methylbenzenesulfonate in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1-10 µg/mL.

  • The solution can be directly infused into the mass spectrometer using a syringe pump.

Instrument Parameters (ESI-MS):

  • Ionization Mode: Electrospray ionization (ESI) in either positive or negative ion mode.

  • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

  • Scan Range: A range that encompasses the expected molecular weight of the compound.

  • Collision Energy (for MS/MS): If tandem mass spectrometry (MS/MS) is performed to study fragmentation, the collision energy should be optimized to induce fragmentation.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Prepare Dilute Solution of Sample B Infuse Sample into Mass Spectrometer A->B C Acquire Mass Spectrum (and MS/MS if needed) B->C D Determine Molecular Weight & Analyze Fragmentation C->D

Caption: Mass spectrometry analysis workflow via direct infusion.

Conclusion: A Multi-faceted Approach for Confident Characterization

While each spectroscopic technique provides valuable information, a combination of these methods offers the most robust and reliable confirmation of 3,4-methylbenzenesulfonate formation. NMR spectroscopy stands out for its ability to provide a detailed structural map, making it indispensable for confirming the desired regiochemistry. IR spectroscopy serves as a rapid and convenient tool for verifying the presence of the key sulfonate functional group. Mass spectrometry offers high sensitivity for detecting the product and confirming its molecular weight. By employing these techniques in a complementary fashion, researchers, scientists, and drug development professionals can proceed with confidence in the integrity of their synthesized intermediates, ensuring the quality and reproducibility of their work.

References

  • Unknown. (n.d.). 13.10 INTERPRETATION OF IR SPECTRA. Google.
  • Unknown. (n.d.). Synthesis and Characterization of Novel Aryl Alkyl Sulfonates Based on Nonylphenol | Request PDF. ResearchGate.
  • Unknown. (n.d.). NMR Spectroscopy of Benzene Derivatives.
  • Unknown. (n.d.). 1 Supporting information Figure S1: Mass spectral fragmentations of sulfonates. Fragmentation patterns of benzene sulfo.
  • Unknown. (n.d.). IR Spectroscopy Tutorial: Aromatics.
  • Shapiro, B. L., & Mohrmann, L. E. (1977). A compilation of aromatic proton chemical shifts in mono- and di- substituted benzenes. Journal of Physical and Chemical Reference Data, 6(3), 919–991. [Link]

  • Michalska, D., et al. (2013). Spectroscopic (FT-IR, FT-Raman and 1H and 13C NMR) and theoretical in MP2/6-311++G(d,p) and B3LYP/6-311++G(d,p) levels study of benzenesulfonic acid and alkali metal benzenesulfonates. PubMed.
  • Eichhorn, P., et al. (2004). Determination of Linear Alkylbenzenesulfonates and Their Degradation Products in Soils by Liquid Chromatography-Electrospray-Ion Trap Multiple-Stage Mass Spectrometry. Analytical Chemistry, 76(10), 2893–2902. [Link]

  • JoVE. (2025, May 22). NMR Spectroscopy of Benzene Derivatives.
  • Specac Ltd. (n.d.). Interpreting Infrared Spectra.
  • LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Chemistry LibreTexts.
  • OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry: A Tenth Edition.
  • Shapiro, B. L., & Mohrmann, L. E. (1977). NMR spectral data: A compilation of aromatic proton chemical shifts in mono- and di-substituted benzenes. Journal of Physical and Chemical Reference Data, 6(3), 919–992. [Link]

  • Unknown. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.
  • Unknown. (n.d.). Electronic Supplementary Information for. The Royal Society of Chemistry.
  • Unknown. (n.d.). Mass Spectrometry of Sulfonic Acids and Their Derivatives | Request PDF. ResearchGate.
  • Bell, R. P., & Smith, P. W. (1956). The Infrared Spectra of Aromatic Compounds. II. Evidence Concerning the Interaction of π-Electrons and σ-Bond Orbitals in C-H Out-of-plane Bending Vibrations1. Journal of the American Chemical Society, 78(10), 2231–2235. [Link]

  • Science.gov. (n.d.). alkyl aryl sulfonates: Topics by Science.gov.
  • Zhang, Y., et al. (2025). Lithographic performances of aryl sulfonate ester-modified polystyrenes as nonchemically amplified resists. Industrial Chemistry & Materials. [Link]

  • Unknown. (2021, August 17). Methods for the synthesis of N-aryl sulfonamides from nitroarenes: an overview.
  • Unknown. (n.d.). N-benzyl-N,4-dimethylbenzenesulfonamide (3a). The Royal Society of Chemistry.
  • Organic Chemistry Portal. (n.d.). Aryl sulfone synthesis by C-S coupling reactions.
  • Heywood, A., Mathias, A., & Williams, A. E. (1970). Identification of sulfonic acids and sulfonates by mass spectrometry. Analytical Chemistry, 42(11), 1272–1273. [Link]

  • Cho, C. H., et al. (2000). Near Infrared Spectroscopy of LAS (linear alkyl benzene sulfonate). KoreaScience.
  • ChemicalBook. (n.d.). 2,4-Dimethylbenzenesulfonic acid(88-61-9) 1H NMR spectrum.

Sources

Validation

Tuning Reactivity: A Comparative Guide to Reaction Kinetics of Benzenesulfonate Leaving Groups

In drug development and synthetic organic chemistry, the selection of an appropriate leaving group is paramount for controlling reaction rates, regioselectivity, and overall yield. Aryl benzenesulfonates (e.g., tosylates...

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Author: BenchChem Technical Support Team. Date: April 2026

In drug development and synthetic organic chemistry, the selection of an appropriate leaving group is paramount for controlling reaction rates, regioselectivity, and overall yield. Aryl benzenesulfonates (e.g., tosylates, brosylates, nosylates) are ubiquitous electrophiles. By altering the para-substituent on the benzenesulfonate ring, chemists can precisely modulate the leaving group's nucleofugality. This guide objectively compares the kinetic performance of various benzenesulfonates, grounded in linear free-energy relationships (LFERs), and provides a validated experimental protocol for kinetic evaluation.

Mechanistic Framework: S-O vs. C-O Bond Fission

Reactions of aryl benzenesulfonates with nucleophiles (such as amines or alkoxides) can proceed via two competitive pathways: C-O bond fission (typical SN​2 or SN​1 at the alkyl/aryl carbon) and S-O bond fission (nucleophilic attack at the sulfur atom)[1].

According to kinetic studies on nucleophilic displacement, S-O bond fission becomes dominant when utilizing highly basic amines or when the benzenesulfonate possesses strong electron-withdrawing groups (EWGs) like a p-nitro group (nosylate)[1]. For instance, kinetic studies reveal that S-O bond fission with secondary amines proceeds through an addition intermediate, often exhibiting a change in the rate-determining step around a nucleophile pKa​ of 9.1[2].

Conversely, C-O bond fission is favored with less basic nucleophiles or electron-donating groups (EDGs) like a p-methyl group (tosylate)[2]. The causality here lies in the stabilization of the transition state: EWGs withdraw electron density from the sulfonyl sulfur, increasing its electrophilicity and stabilizing the developing negative charge on the leaving oxygen in the rate-determining step[3].

Mechanism Substrate Aryl Benzenesulfonate TS_CO C-O Bond Fission (Transition State) Substrate->TS_CO EDG on Sulfonyl Low Basicity Nuc TS_SO S-O Bond Fission (Addition Intermediate) Substrate->TS_SO EWG on Sulfonyl High Basicity Nuc Nuc Nucleophile (Amine/Alkoxide) Nuc->TS_CO Nuc->TS_SO Prod_CO Alkyl/Aryl Amine + Sulfonate TS_CO->Prod_CO Prod_SO Sulfonamide + Phenoxide TS_SO->Prod_SO

Competitive C-O and S-O bond fission pathways in benzenesulfonate substitution reactions.

Comparative Kinetic Data

The relative reaction rates of benzenesulfonates correlate strongly with the Hammett σ constants of their substituents. A positive reaction constant ( ρ ) indicates that the reaction is accelerated by EWGs, which stabilize the anionic leaving group (arenesulfonate anion) as it departs[3].

Table 1: Representative Kinetic Parameters for Nucleophilic Substitution of p-Substituted Benzenesulfonates

Leaving Group (Benzenesulfonate)Substituent (X)Hammett σ ConstantRelative Rate ( krel​ )Primary Bond Fission Pathway (with Amines)
p-Methoxybenzenesulfonate-OCH 3​ -0.27~ 0.3C-O Fission
p-Toluenesulfonate (Tosylate)-CH 3​ -0.171.0 (Reference)C-O Fission
Benzenesulfonate (Besylate)-H0.00~ 3.2Mixed C-O / S-O
p-Bromobenzenesulfonate (Brosylate)-Br+0.23~ 14.5S-O Fission
p-Nitrobenzenesulfonate (Nosylate)-NO 2​ +0.78~ 280.0S-O Fission

(Note: Relative rates are illustrative for standard solvolysis and substitution in protic solvents at 25°C. Actual kinetic responses vary by solvent ionizing power and nucleophilicity[4].)

Experimental Protocols: Self-Validating Kinetic Assay

To ensure trustworthiness and reproducibility across laboratories, the following protocol describes a self-validating UV-Vis spectrophotometric method for measuring the pseudo-first-order rate constants ( kobsd​ ) of benzenesulfonate substitution[3].

Step-by-Step Methodology:

  • Substrate Preparation : Synthesize and purify the target 2,4-dinitrophenyl X-substituted benzenesulfonates. Verify purity via 1 H NMR and melting point to prevent kinetic artifacts from trace impurities[1].

  • Solvent Equilibration : Prepare a reaction medium of H 2​ O containing 20 mol % DMSO to ensure substrate solubility while maintaining a constant dielectric environment[1]. Equilibrate the solvent in a thermostated UV-Vis cell holder at 25.0 ± 0.1 °C.

  • Nucleophile Isolation : Prepare the nucleophile (e.g., potassium ethoxide or a specific amine) in a concentration at least 20-fold greater than the substrate to strictly maintain pseudo-first-order conditions.

  • Initiation and Monitoring : Inject 10 μ L of the substrate stock solution (in anhydrous acetonitrile) into 2.5 mL of the nucleophile solution directly in the cuvette. Rapidly mix.

  • Data Acquisition : Monitor the appearance of the leaving group (e.g., the 2,4-dinitrophenoxide ion) at its characteristic absorption maximum ( λmax​≈400 nm) over at least 5 half-lives.

  • Validation & Causality : Plot ln(A∞​−At​) versus time. A strictly linear plot validates that the reaction is first-order with respect to the substrate. Calculate the second-order rate constant ( kN​ ) by plotting kobsd​ against varying nucleophile concentrations. The linearity of this second plot confirms the absence of complex pre-equilibria or solvent-mediated side reactions, proving the reaction mechanism is direct.

Workflow Prep 1. Substrate Prep Purify X-substituted benzenesulfonates Solvent 2. Solvent Equilibration 20 mol% DMSO in H2O at 25.0 °C Prep->Solvent Reaction Reaction Solvent->Reaction UV 4. UV-Vis Monitoring Track leaving group absorbance (u03BBmax) Reaction->UV Analysis 5. Kinetic Analysis Plot ln(Au221E - At) vs t Extract k_obsd UV->Analysis Hammett 6. LFER Validation Construct Hammett Plot Determine u03C1 value Analysis->Hammett

Self-validating UV-Vis spectrophotometric workflow for determining reaction kinetics.

References

  • [1] Title : Regioselectivity and the Nature of the Reaction Mechanism in Nucleophilic Substitution Reactions of 2,4-Dinitrophenyl X-Substituted Benzenesulfonates with Primary Amines Source : acs.org URL : 1

  • [2] Title : Effect of Amine Nature on Reaction Rate and Mechanism in Nucleophilic Substitution Reactions of 2,4-Dinitrophenyl X-Substituted Benzenesulfonates with Alicyclic Secondary Amines Source : acs.org URL :2

  • [3] Title : A Kinetic Study on Nucleophilic Displacement Reactions of Aryl Benzenesulfonates with Potassium Ethoxide: Role of K+ Ion and Reaction Mechanism Deduced from Analyses of LFERs and Activation Parameters Source : acs.org URL : 3

  • [4] Title : Solvolysis mechanism of indan-2-yl arenesulfonates Source : rsc.org URL : 4

  • Title : Kinetic study on pyridinolysis of aryl benzenesulfonates: factors governing regioselectivity and reaction mechanism Source : cdnsciencepub.com URL :

Sources

Comparative

quantitative analysis of 3,4-Methylbenzenesulfonate in a reaction mixture

Quantitative Analysis of 3,4-Methylbenzenesulfonate in Reaction Mixtures: A Methodological Comparison Guide Context: The Analytical Dilemma of Alkyl Sulfonates Alkyl sulfonate esters, including 3,4-Methylbenzenesulfonate...

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Author: BenchChem Technical Support Team. Date: April 2026

Quantitative Analysis of 3,4-Methylbenzenesulfonate in Reaction Mixtures: A Methodological Comparison Guide

Context: The Analytical Dilemma of Alkyl Sulfonates

Alkyl sulfonate esters, including 3,4-Methylbenzenesulfonate (the methyl ester of 3,4-dimethylbenzenesulfonic acid), are highly reactive electrophiles. In pharmaceutical manufacturing, when sulfonic acids are utilized as catalysts or salt-forming agents in the presence of residual alcohols (e.g., methanol), these esters can form as unintended byproducts ()[1]. Due to their potent DNA-alkylating potential, regulatory agencies classify them as Genotoxic Impurities (GTIs). This mandates their strict control at the Threshold of Toxicological Concern (TTC), typically requiring parts-per-million (ppm) or parts-per-billion (ppb) sensitivity ()[2].

Quantifying 3,4-Methylbenzenesulfonate directly in a crude reaction mixture presents a severe analytical challenge. The matrix is typically saturated with unreacted Active Pharmaceutical Ingredient (API), starting materials, and massive excesses of the parent sulfonic acid, all of which can suppress the analyte signal or cause chromatographic interference.

Methodological Showdown: Choosing the Right Modality

To objectively evaluate the best approach for this analysis, we must compare the three most common analytical modalities: HPLC-UV, GC-MS/MS, and UHPLC-MS/MS.

Table 1: Quantitative Performance Comparison for Sulfonate Ester Analysis

ParameterUHPLC-MS/MS (Recommended)GC-MS/MSHPLC-UV
Sensitivity (LOD) 1.5 – 5.0 ng/mL15 – 50 ng/mL>500 ng/mL
Matrix Interference Low (High MRM Selectivity)Moderate (Thermal degradation risk)High (Co-elution with API)
Sample Preparation Direct Dilution (Aqueous ACN)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Derivatization None RequiredSometimes RequiredNone Required
Analysis Time < 5 minutes> 15 minutes> 20 minutes

Expert Insight on Causality: While GC-MS/MS is traditionally favored for volatile organics, sulfonate esters are notoriously thermally labile. The high temperatures in the GC injection port can cause 3,4-Methylbenzenesulfonate to degrade back into its parent sulfonic acid, leading to severe under-reporting of the GTI. Conversely, HPLC-UV lacks the sensitivity required to hit TTC limits without extensive, error-prone sample concentration[1]. Therefore, UHPLC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode is the definitive gold standard.

Mechanistic Validation: The UHPLC-MS/MS Protocol

A robust protocol must be a self-validating system. The following methodology ensures high-fidelity quantification by mitigating matrix effects and preventing the artifactual generation of the analyte during sample handling.

Workflow A Reaction Mixture (API + Matrix) B Sample Prep (Aqueous ACN) A->B C UHPLC Separation (C18 Column) B->C D ESI-MS/MS (MRM Mode) C->D E Data Analysis (Quantification) D->E

Caption: UHPLC-MS/MS workflow for trace quantification of 3,4-Methylbenzenesulfonate.

Step 1: Artifact-Free Sample Preparation

The Causality: The most common critical error in sulfonate ester analysis is using methanol as a sample diluent. If the reaction mixture contains residual 3,4-dimethylbenzenesulfonic acid, dissolving the sample in methanol will drive an in situ esterification reaction, artificially generating 3,4-Methylbenzenesulfonate and causing false-positive results. The Protocol:

  • Quench 100 µL of the reaction mixture in 900 µL of cold Acetonitrile:Water (50:50, v/v).

  • Spike the solution with 10 ng/mL of an isotopically labeled internal standard (e.g., 3,4-Methylbenzenesulfonate-d3). Self-Validation: The internal standard perfectly co-elutes with the analyte, correcting for any ion suppression caused by the co-eluting API matrix in the ESI source.

  • Vortex for 30 seconds and centrifuge at 14,000 rpm for 5 minutes. Transfer the supernatant to a silanized autosampler vial.

Step 2: Chromatographic Separation

The Causality: A sub-2 µm C18 stationary phase is selected to provide sharp peak shapes, resolving the trace GTI from the massive API peak. Formic acid is used as a mobile phase modifier to promote protonation[M+H]+, deliberately avoiding ion-pairing reagents (like triethylamine) which heavily suppress positive-mode ESI signals. The Protocol:

  • Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient: 5% B to 95% B over 3.5 minutes. Flow rate: 0.4 mL/min.

Step 3: Mass Spectrometric Detection

The Causality: Positive Electrospray Ionization (ESI+) is utilized. Upon collision-induced dissociation (CID), the precursor ion undergoes specific neutral losses. The loss of the methyl group or the cleavage of the sulfonate moiety provides highly diagnostic product ions for unambiguous identification ()[3].

Mechanism A 3,4-Dimethylbenzenesulfonyl Chloride C 3,4-Methylbenzenesulfonate (Genotoxic Impurity) A->C Nucleophilic Attack B Methanol (Solvent) B->C D Precursor Ion[M+H]+ m/z 201.1 C->D ESI+ Ionization E Product Ion [M-CH3]+ m/z 186.1 D->E CID (Collision) F Product Ion [SO3H]+ m/z 81.0 D->F CID (Collision)

Caption: Formation and MS fragmentation pathway of 3,4-Methylbenzenesulfonate.

The Protocol:

  • Capillary Voltage: 2.5 kV (kept relatively low to prevent in-source fragmentation of the fragile ester).

  • Desolvation Temperature: 400 °C.

  • MRM Transitions:

    • Quantifier: m/z 201.1 → 81.0 (Collision Energy: 22 eV)

    • Qualifier: m/z 201.1 → 186.1 (Collision Energy: 15 eV)

Experimental Data & Method Validation

When executed correctly, this self-validating protocol yields highly reproducible quantitative data, even in the presence of 5 mg/mL of background API matrix[1].

Table 2: Quantitative Validation Data for 3,4-Methylbenzenesulfonate via UHPLC-MS/MS

Validation ParameterResultAcceptance Criteria (ICH Q2)
Limit of Detection (LOD) 1.5 ng/mLS/N ≥ 3:1
Limit of Quantitation (LOQ) 5.0 ng/mLS/N ≥ 10:1
Linearity (R²) 0.9992 (5 – 500 ng/mL)≥ 0.99
Spike Recovery (at LOQ) 98.4% ± 2.1%80% – 120%
Method Precision (%RSD) 3.2% (n=6)≤ 10% at LOQ

Conclusion

For the quantitative analysis of 3,4-Methylbenzenesulfonate in complex reaction mixtures, UHPLC-MS/MS stands as the definitive analytical choice. By understanding the chemical causality—specifically the risk of thermal degradation in GC and artifactual esterification during sample prep—scientists can deploy this protocol as a highly trustworthy, self-validating system to ensure drug safety and regulatory compliance.

References

  • Title : Coupling Mass Detection with UV to Improve Method Sensitivity for Esters of Benzenesulfonic Acid in Analysis of Genotoxic Impurities Source : Waters Corporation URL : [Link]

  • Title : Solid-phase extraction procedure of polar benzene- and naphthalenesulfonates in industrial effluents followed by unequivocal determination with ion-pair chromatography/electrospray-mass spectrometry Source : PubMed / Analytical Chemistry URL :[Link]

Sources

Validation

A Comparative Guide to the Applications of p-Toluenesulfonate in Organic Synthesis

Abstract In the landscape of modern organic synthesis, particularly in pharmaceutical development and complex molecule construction, the strategic use of activating and protecting groups is a cornerstone of success.[1] A...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In the landscape of modern organic synthesis, particularly in pharmaceutical development and complex molecule construction, the strategic use of activating and protecting groups is a cornerstone of success.[1] Among the most versatile and widely employed reagents are sulfonate esters. This technical guide provides a comprehensive comparison of the applications of p-toluenesulfonate (tosylate), a sulfonyl-based functional group renowned for its utility as both a superior leaving group and a robust protecting group for alcohols and amines.[1][2] We will delve into the mechanistic principles governing its reactivity, present objective comparisons with other common sulfonate esters—namely mesylates and triflates—supported by experimental data, and provide detailed, field-proven protocols for its application.

A Note on Nomenclature: The user query specified "3,4-Methylbenzenesulfonate." This is an ambiguous and rarely documented chemical name. It is presumed that the intended subject was the structurally similar and exceptionally common 4-methylbenzenesulfonate , universally known in organic chemistry as p-toluenesulfonate , or simply tosylate (TsO⁻) . This guide will focus on this ubiquitous and vital reagent.[2]

Core Principles: Why p-Toluenesulfonate is an Essential Synthetic Tool

The efficacy of the tosyl group stems from the chemical properties of its parent acid, p-toluenesulfonic acid (TsOH), which is a strong organic acid. Consequently, its conjugate base, the tosylate anion, is highly stable.[3] This stability is the primary reason for its two main applications:

  • As an Excellent Leaving Group: Alcohols are notoriously poor leaving groups because their departure would form the hydroxide ion (OH⁻), a strong base.[4][5] By converting an alcohol to a tosylate ester (R-OTs), the hydroxyl group is transformed into a group that, upon cleavage of the C-O bond, leaves as the resonance-stabilized and non-basic tosylate anion.[6] This conversion "activates" the alcohol, making the carbon atom susceptible to nucleophilic attack.[7]

  • As a Robust Protecting Group: The tosyl group can be attached to nucleophilic functional groups like amines and, to a lesser extent, alcohols, to mask their reactivity.[2][8] The resulting sulfonamide (from an amine) or sulfonate ester (from an alcohol) is stable to a wide range of reaction conditions, allowing chemists to perform transformations on other parts of a complex molecule.[1][2]

Application I: The Tosylate as a Premier Leaving Group

The conversion of an alcohol to a tosylate is a foundational strategy for enabling nucleophilic substitution (Sₙ2) and elimination (E2) reactions. The reaction proceeds with the retention of stereochemistry at the carbon bearing the hydroxyl group, as the C-O bond is not broken during the tosylation step.[9][10]

Comparative Analysis: Tosylate vs. Mesylate vs. Triflate

The choice of sulfonate ester can significantly impact reaction rates and outcomes. The reactivity of these leaving groups is directly proportional to the stability of the departing anion.[3]

Leaving GroupStructureAbbreviationRelative Reactivity (vs. Tosylate)Key Characteristics & Field Insights
Triflate CF₃SO₃⁻TfO⁻~10⁴ - 10⁵Highest Reactivity: The three fluorine atoms provide powerful inductive electron withdrawal, making the triflate anion exceptionally stable and an extraordinary leaving group.[3] Use Case: Ideal for unreactive substrates or when very fast reaction rates are required. Drawbacks: Reagents are expensive and can be less stable (hydrolytically sensitive).[3]
Tosylate p-CH₃C₆H₄SO₃⁻TsO⁻1 (Reference)The Workhorse: Offers an excellent balance of high reactivity, good stability, and moderate cost.[3] The tosyl group's aromatic ring provides resonance stabilization.[3] The starting material, TsCl, is a stable, crystalline solid, making it easy to handle.[11]
Mesylate CH₃SO₃⁻MsO⁻~0.1Good Reactivity & Atom Economy: Smaller and less sterically demanding than tosylate.[11] Mesyl chloride (MsCl) is a liquid. Mesylates are more polar, which can simplify workup as byproducts are more water-soluble.[11] Drawback: Slightly less reactive than tosylates.[3]

Data compiled from multiple sources.[3][12]

The generally accepted order of reactivity is: Triflate > Tosylate > Mesylate .[3] This hierarchy is a direct consequence of the stability of the corresponding anions.[3]

Visualizing the Mechanism: Sₙ2 Reaction with a Tosylate

The diagram below illustrates the two-step sequence: first, the activation of an alcohol to a tosylate, followed by a classic Sₙ2 displacement by a nucleophile.

SN2_Reaction cluster_step1 Step 1: Tosylation (Activation) cluster_step2 Step 2: Nucleophilic Substitution (Sₙ2) R-OH R-OH (Alcohol) R-OTs R-OTs (Alkyl Tosylate) R-OH->R-OTs TsCl, Pyridine (Retention of Stereochemistry) TsCl TsCl (p-Toluenesulfonyl Chloride) Py Pyridine (Base) R-OTs_2 R-OTs R-Nu R-Nu (Product) R-OTs_2->R-Nu Sₙ2 Attack (Inversion of Stereochemistry) TsO TsO⁻ (Leaving Group) Nu Nu:⁻ (Nucleophile)

Caption: Workflow for alcohol activation and subsequent Sₙ2 displacement.

Application II: The Tosyl Group as a Protecting Group

The tosyl group is a highly effective protecting group, particularly for primary and secondary amines.[2] Reaction of an amine with tosyl chloride in the presence of a base forms a N-tosyl sulfonamide.[8]

Key Features of Tosyl Protection:
  • High Stability: Tosylamides are exceptionally robust and are stable to a wide array of conditions, including strongly basic, nucleophilic, and many oxidative/reductive conditions.[2]

  • Orthogonality: The stability of the tosyl group often makes it orthogonal to other common protecting groups like Boc (tert-butoxycarbonyl), which is acid-labile.[1] This allows for selective deprotection in multi-step syntheses.

Deprotection Strategies:

The very stability that makes the tosyl group an excellent protector also makes its removal challenging. Deprotection typically requires harsh reductive or strongly acidic conditions.[1][2]

Deprotection MethodReagentsKey Insights
Strongly Acidic HBr in Acetic Acid, 70°CA classic but harsh method. Not suitable for acid-sensitive substrates.[2]
Reductive (Dissolving Metal) Sodium in liquid ammoniaPowerful but requires specialized equipment for handling cryogenic liquids and alkali metals.
Reductive (SET) Samarium(II) Iodide (SmI₂)An increasingly popular method that offers rapid and clean deprotection under mild conditions.[13] The reaction can be instantaneous at room temperature.[13]
Reductive (Other) Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride)A strong reducing agent capable of cleaving the N-S bond.[2]
Visualizing the Protection/Deprotection Workflow

Protection_Workflow cluster_synthesis Synthetic Transformations amine R-NH₂ (Amine) protected R-N(H)Ts (Tosylamide) amine->protected Protection (TsCl, Base) deprotected R-NH₂ (Amine) protected->deprotected Deprotection (e.g., SmI₂, H₂O) Other Reactions Other Reactions protected->Other Reactions Molecule is stable to various reagents

Caption: General workflow for amine protection and deprotection using a tosyl group.

Experimental Protocols

The following protocols are self-validating systems designed for reproducibility. Success should be monitored by Thin Layer Chromatography (TLC) and confirmed by spectroscopic analysis (e.g., NMR, MS).[10]

Protocol 1: Tosylation of a Primary Alcohol

This procedure details the conversion of a primary alcohol into its corresponding tosylate ester, activating it for subsequent nucleophilic substitution.[10]

Reagents and Materials:

  • Primary Alcohol (1.0 eq.)

  • p-Toluenesulfonyl chloride (TsCl) (1.2-1.5 eq.)

  • Anhydrous Pyridine or Triethylamine (TEA) (1.5-2.0 eq.)

  • Anhydrous Dichloromethane (DCM)

  • Deionized Water, 1M HCl, Saturated NaHCO₃ solution, Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon), dissolve the alcohol (1.0 eq.) in anhydrous DCM (approx. 10 volumes).

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is a critical step to control the exothermicity of the reaction and minimize side products.

  • Base Addition: Add anhydrous pyridine or TEA (1.5 eq.) to the stirred solution. The base acts as a scavenger for the HCl byproduct, driving the reaction to completion.[10]

  • TsCl Addition: Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, ensuring the internal temperature remains below 5 °C.

  • Reaction: Stir the reaction at 0 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting alcohol.[14] For less reactive alcohols, the reaction may be allowed to warm to room temperature and stirred for longer.[10][14]

  • Workup: Quench the reaction by slowly adding cold deionized water. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers. Wash the organic layer sequentially with cold 1M HCl (to remove excess pyridine/TEA), saturated NaHCO₃ solution, water, and finally brine.[10]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude tosylate.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.[10]

Self-Validation: The formation of the tosylate can be confirmed by ¹H NMR spectroscopy. Expect to see characteristic aromatic signals for the tosyl group around 7.3-7.8 ppm and a downfield shift of the protons on the carbon adjacent to the oxygen.

Conclusion and Future Outlook

The p-toluenesulfonate group is an indispensable tool in the arsenal of the modern synthetic chemist. It provides a reliable and cost-effective method for activating alcohols as leaving groups, offering a balance of reactivity and stability that is superior to many alternatives.[3] As a protecting group, its robustness allows for complex synthetic routes that would otherwise be unfeasible.[1] While the development of milder deprotection methods, such as those employing SmI₂, continues to enhance its utility, the core applications of the tosyl group remain fundamental to the construction of molecules that drive innovation in medicine and materials science.[13]

References

  • Tosyl group - Wikipedia. [URL: https://en.wikipedia.org/wiki/Tosyl_group]
  • An In-depth Technical Guide to Boc and Tosyl Protecting Groups in Organic Synthesis - Benchchem. [URL: https://www.benchchem.com/blog/an-in-depth-technical-guide-to-boc-and-tosyl-protecting-groups-in-organic-synthesis]
  • Applications of Pyridinium p-Toluenesulfonate - ChemicalBook. [URL: https://www.chemicalbook.
  • Protecting Groups in Organic Synthesis - ChemTalk. [URL: https://chem-talk.com/protecting-groups-in-organic-synthesis/]
  • Electroreduction deprotection of tosyl group using tetramethylammonium salt. - ResearchGate. [URL: https://www.researchgate.net/figure/Electroreduction-deprotection-of-tosyl-group-using-tetramethylammonium-salt_fig1_349581057]
  • The Power of Methyl p-Toluenesulfonate in Modern Organic Synthesis. [URL: https://www.linkedin.com/pulse/power-methyl-p-toluenesulfonate-modern-organic-synthesis-jason-liu-gqfsc]
  • Instantaneous Deprotection of Tosylamides and Esters with SmI2/Amine/Water | Organic Letters - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/ol8027715]
  • Tosyl group - Grokipedia. [URL: https://grokipedia.org/Tosyl_group]
  • An In-depth Technical Guide to the Synthesis of Tosylates from Alcohols using p-Toluenesulfonyl Chloride (TsCl) - Benchchem. [URL: https://www.benchchem.com/blog/an-in-depth-technical-guide-to-the-synthesis-of-tosylates-from-alcohols-using-p-toluenesulfonyl-chloride-tscl]
  • ChemInform Abstract: Application of p-Toluenesulfonic Acid (PTSA) in Organic Synthesis. [URL: https://www.researchgate.net/publication/251390492_ChemInform_Abstract_Application_of_p-Toluenesulfonic_Acid_PTSA_in_Organic_Synthesis]
  • Protection of an alcohol as a p-toluenesulfonate - ChemSpider Synthetic Pages. [URL: http://www.chemspider.com/SyntheticPage.aspx?id=35]
  • Efficient Removal of Sugar O-Tosyl Groups and Heterocycle Halogens from Purine Nucleosides with Sodium Naphthalenide I. [URL: https://www.researchgate.net/publication/257321272_Efficient_Removal_of_Sugar_O-Tosyl_Groups_and_Heterocycle_Halogens_from_Purine_Nucleosides_with_Sodium_Naphthalenide_I]
  • Application of p-toluenesulfonic Acid (PTSA) in Organic Synthesis. [URL: https://www.researchgate.net/publication/229074094_Application_of_p-toluenesulfonic_Acid_PTSA_in_Organic_Synthesis]
  • p-Toluenesulfonic acid, butyl ester - Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=CV1P0145]
  • Alcohol to Tosylate using Tosyl Cl, base - Organic Synthesis. [URL: https://www.organic-synthesis.
  • Sulfonate Esters - Periodic Chemistry. [URL: https://periodichemistry.
  • Profiling sulfonate ester stability: identification of complementary protecting groups for ... - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4442037/]
  • A Comparative Guide to Sulfonate Leaving Groups: Triflates, Tosylates, and Mesylates - Benchchem. [URL: https://www.benchchem.
  • Versatile Use of Para-Toluenesulfonic Acid in Organic Synthesis. A Review - Preprints.org. [URL: https://www.preprints.org/manuscript/202404.1481/v1]
  • Tosylates And Mesylates - Master Organic Chemistry. [URL: https://www.masterorganicchemistry.
  • Sulfonate synthesis by sulfonylation (tosylation) - Organic Chemistry Portal. [URL: https://www.organic-chemistry.
  • Toluenesulfonate vs. methylsulfonate - Chemistry Stack Exchange. [URL: https://chemistry.stackexchange.
  • Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9199341/]
  • Mesylates and Tosylates with Practice Problems - Chemistry Steps. [URL: https://www.chemistrysteps.
  • 10.3: Converting an Alcohol to a Sulfonate Ester - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/10%3A_Alkyl_Halides/10.
  • Adding Tosylate Group Mechanism | Organic Chemistry - YouTube. [URL: https://www.youtube.
  • Sulfonate Esters of Alcohols - Organic Chemistry Tutor. [URL: https://www.organic-chemistry-tutor.
  • A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester - Novatia, LLC. [URL: https://novatia.

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Handling and Disposal of Methyl 4-Methylbenzenesulfonate

Nomenclature & Scope: The term 3,4-methylbenzenesulfonate is frequently used in laboratory shorthand to refer to methyl 4-methylbenzenesulfonate (commonly known as methyl tosylate, CAS 80-40-0) or its structurally relate...

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Author: BenchChem Technical Support Team. Date: April 2026

Nomenclature & Scope: The term 3,4-methylbenzenesulfonate is frequently used in laboratory shorthand to refer to methyl 4-methylbenzenesulfonate (commonly known as methyl tosylate, CAS 80-40-0) or its structurally related reactive esters (e.g., 3-substituted tetrahydrofuranyl tosylates). Unlike inert sulfonate salts (such as sodium xylenesulfonate), these tosylate esters are potent alkylating agents. This guide focuses strictly on the operational destruction and disposal of these highly reactive, genotoxic electrophiles.

Mechanistic Rationale for Disposal Strategies

Methyl 4-methylbenzenesulfonate is a highly reactive electrophile widely used in pharmaceutical synthesis for methyl transfer reactions. However, this same reactivity allows it to readily alkylate biological macromolecules, including DNA, classifying it as a Potential Mutagenic Impurity (PMI) and a severe health hazard[1].

To safely neutralize this hazard, the electrophilic methyl carbon must be permanently deactivated before the material enters standard waste streams. We rely on two primary chemical principles for destruction:

  • Nucleophilic Substitution ( SN​2 ): Utilizing a highly polarizable, "soft" nucleophile like the thiosulfate anion ( S2​O32−​ ) allows for a rapid SN​2 attack on the soft methyl group. This displaces the tosylate leaving group and forms a harmless, water-soluble Bunte salt.

  • Alkaline Hydrolysis: A "hard" nucleophile like hydroxide ( OH− ) can hydrolyze the ester into methanol and sodium tosylate. However, because methyl tosylate has limited aqueous solubility[2], this biphasic reaction is kinetically slower than thiosulfate quenching and requires a co-solvent.

For bulk quantities, direct chemical quenching is dangerous due to the risk of highly exothermic, runaway reactions. Therefore, bulk material must be segregated and destroyed via high-temperature incineration[2].

Quantitative Comparison of Quenching Agents

Selecting the correct quenching agent is critical for both safety and operational efficiency. The table below summarizes the kinetic and logistical differences between standard laboratory quenching agents.

Quenching AgentReaction MechanismRelative KineticsRequired EquivalentsPrimary ByproductsOperational Implication
1M Sodium Thiosulfate SN​2 Nucleophilic AttackFast (Preferred)3 - 5 eqS-Methyl thiosulfate, Sodium tosylateRapid destruction; highly effective for lab-scale residuals.
1M Sodium Hydroxide Alkaline HydrolysisModerate5 - 10 eqMethanol, Sodium tosylateRequires a co-solvent and vigorous stirring to overcome biphasic barriers.
Ammonium Hydroxide AminationSlow to Moderate>10 eqMethylamine derivatives, TosylateNot recommended; generates volatile, odorous, and potentially toxic amines.

Process Visualization

QuenchWorkflow cluster_quench In-Lab Quenching Strategies MT Methyl 4-methylbenzenesulfonate (Hazardous Electrophile) Thio 1M Sodium Thiosulfate (SN2 Nucleophilic Attack) MT->Thio Co-solvent added NaOH 1M Sodium Hydroxide (Alkaline Hydrolysis) MT->NaOH Vigorous stirring Incinerator Licensed Incineration (Final Destruction) MT->Incinerator Bulk Material (Direct) Bunte S-Methyl Thiosulfate + Sodium Tosylate Thio->Bunte MeOH Methanol + Sodium Tosylate NaOH->MeOH Waste Aqueous Waste Stream (pH 6-8) Bunte->Waste MeOH->Waste Waste->Incinerator

Fig 1: Quenching pathways for methyl 4-methylbenzenesulfonate prior to safe disposal.

Step-by-Step Disposal Protocols

Protocol A: Bulk Material Disposal (Incineration)

Causality: Direct chemical quenching of bulk quantities (>50g) is highly exothermic. Incineration completely oxidizes the organic framework into CO2​ , H2​O , and SOx​ , which are safely captured by industrial scrubbers[3].

  • Segregation: Do not mix bulk methyl tosylate with incompatible materials (e.g., strong oxidizers, moisture, or strong bases)[4].

  • Packaging: Keep the material in its original, tightly sealed container. Exposure to moist air causes slow, corrosive decomposition[4].

  • Handover: Transfer the sealed container to a licensed hazardous waste disposal company. Ensure the facility utilizes an incinerator equipped with an afterburner and scrubber[3][5]. Do not dispose of in the sewage system or regular trash[2].

Protocol B: In-Lab Quenching of Residuals (The Thiosulfate Method)

Causality: Thiosulfate is utilized to rapidly convert the lipophilic, toxic tosylate into a water-soluble, non-toxic Bunte salt, allowing for safe downstream aqueous waste processing.

  • Preparation: Prepare a 1.0 M to 2.0 M aqueous solution of sodium thiosulfate ( Na2​S2​O3​ ).

  • Solvent Addition: Because methyl tosylate is only slightly soluble in water[2], add a water-miscible co-solvent (e.g., ethanol, methanol, or THF) to the reaction vessel to ensure a homogeneous mixture. Aim for a 1:1 ratio of organic solvent to aqueous thiosulfate.

  • Quenching: Slowly add the thiosulfate solution to the methyl tosylate residue. Use a minimum of 3 to 5 molar equivalents of thiosulfate per equivalent of tosylate.

  • Agitation & Validation: Stir vigorously at room temperature for 2 to 4 hours.

    • Self-Validation Check: Initially, the mixture may appear cloudy or biphasic. As the lipophilic methyl tosylate is converted into the highly water-soluble S-methyl thiosulfate salt, the solution will clarify into a single homogeneous phase.

  • Disposal: Once the solution is clear (or analytical testing confirms destruction), adjust the pH to 6-8 if necessary, and transfer the liquid to an approved aqueous hazardous waste container[5].

Protocol C: Spill Cleanup and Surface Decontamination
  • PPE: Immediately don a full-face particle respirator (if outside a fume hood), heavy-duty nitrile gloves, safety goggles, and a lab coat[5].

  • Containment: Cover the liquid spill with an inert absorbent material (e.g., dry sand or vermiculite). Do not use combustible materials like sawdust[4].

  • Collection: Carefully sweep up the absorbed material without generating dust or aerosols, and place it in a sealed hazardous waste container[4].

  • Surface Decontamination: Wash the affected surface with a 10% aqueous sodium thiosulfate solution to neutralize any micro-residuals, followed by a standard soap and water wash[5].

Sources

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